molecular formula C17H17F2N3O4S B1427422 N3-Methyl pantoprazole CAS No. 721924-06-7

N3-Methyl pantoprazole

Cat. No.: B1427422
CAS No.: 721924-06-7
M. Wt: 397.4 g/mol
InChI Key: FYIXLAGYOWZQJO-UHFFFAOYSA-N
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Description

N3-Methyl pantoprazole is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIXLAGYOWZQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721924-06-7
Record name N3-Methyl pantoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N3-METHYL PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of N3-Methyl pantoprazole?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methyl pantoprazole (B1678409), systematically known as 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole, is a recognized impurity and related compound of pantoprazole, a widely used proton pump inhibitor (PPI).[1] As with any active pharmaceutical ingredient (API), the characterization and control of impurities are critical for ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, analytical methodologies, and known biological context of N3-Methyl pantoprazole, also referred to as Pantoprazole EP Impurity F.[1]

Chemical Structure and Identification

The core structure of this compound features a benzimidazole (B57391) ring system linked to a substituted pyridine (B92270) ring via a methylsulfinyl bridge. The distinguishing feature of this molecule is the methylation at the N-1 position of the benzimidazole ring, in contrast to the parent drug, pantoprazole, which possesses a hydrogen atom at this position.

Chemical Structure:

synthesis_workflow start Pantoprazole Sodium Sesquihydrate in DCM distill Distill ~10 mL of DCM start->distill add_meI Add Methyl Iodide distill->add_meI reflux Reflux for 3 hours (Monitor by TLC) add_meI->reflux cool_filter Cool to 25°C and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate precipitate Cool to 10°C and Stir for 3 hours concentrate->precipitate end Collect N-Methyl Pantoprazole Isomers precipitate->end hplc_workflow sample_prep Sample Preparation (Dissolve in Diluent) injection Inject 20 µL into HPLC System sample_prep->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 290 nm separation->detection analysis Data Analysis (Quantification and Purity Assessment) detection->analysis ppi_moa pantoprazole Pantoprazole (Prodrug) parietal_cell Enters Gastric Parietal Cell pantoprazole->parietal_cell acidic_env Acidic Environment (Secretory Canaliculi) parietal_cell->acidic_env activation Acid-Catalyzed Activation acidic_env->activation active_form Cyclic Sulfenamide (Active Metabolite) activation->active_form binding Covalent Binding to Cysteine Residues active_form->binding inhibition Inhibition of Proton Pump binding->inhibition proton_pump H+/K+-ATPase (Proton Pump) proton_pump->binding acid_suppression Suppression of Gastric Acid Secretion inhibition->acid_suppression

References

An In-depth Technical Guide on the Physicochemical Properties of N3-Methyl pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N3-Methyl pantoprazole (B1678409). Given that N3-Methyl pantoprazole is primarily documented as a process impurity of the widely-used proton pump inhibitor (PPI) pantoprazole, this guide also includes comparative data for the parent compound to provide essential context for researchers.[1][2][3]

The information herein covers key chemical and physical data, detailed experimental protocols for determining fundamental properties, and visualizations of relevant biological and experimental workflows to support research and development activities.

Physicochemical Properties

Quantitative data for this compound and its parent compound, pantoprazole, are summarized below. Data for this compound is limited, reflecting its status as a reference impurity.

This compound

This compound, or 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methylbenzimidazole, is recognized as "Pantoprazole EP Impurity F".[1]

PropertyValueSource
IUPAC Name 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazolePubChem[1]
Chemical Formula C₁₇H₁₇F₂N₃O₄SPubChem[1]
Molecular Weight 397.4 g/mol PubChem[1][4]
CAS Number 721924-06-7DC Chemicals[4]
Melting Point 88 - 96°C (for a mixture of 1- and 3-isomers)ChemicalBook[5]
Boiling Point 573.0±60.0 °C (Predicted)ChemicalBook[5]
pKa Data Not Available
logP 2.3 (XLogP3)PubChem[1]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)ChemicalBook[5]
Pantoprazole (Parent Compound for Comparison)
PropertyValueSource
IUPAC Name (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazoleWikipedia[6]
Chemical Formula C₁₆H₁₅F₂N₃O₄SPubChem[7]
Molecular Weight 383.37 g/mol Wikipedia[6]
Melting Point 139-140 °C (decomposes)PubChem[7]
pKa pKa1: 3.83 - 3.92, pKa2: 8.19APExBIO, PubChem[7][8]
logP 2.05 - 2.2PubChem, FooDB[7][9]
Water Solubility 0.5 g/L (Predicted), Freely soluble (Sodium Sesquihydrate form)FooDB, FDA[9][10]
DMSO Solubility ≥17.95 mg/mLRayBiotech[11]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized standard procedures applicable to compounds like this compound.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a high-precision method for its determination.[12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[13]

Methodology:

  • Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1-10 mM. Ensure the compound is fully dissolved.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

  • Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection at the equivalence point). Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point. The pKa is the pH at half of this volume.[13]

Determination of logP via Shake-Flask Method

The partition coefficient (logP) measures a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic behavior. The shake-flask method is the gold standard for logP determination.[14]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer like PBS pH 7.4). The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[14][15]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution.

  • Equilibration: Agitate the vessel at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached. The mixture should be shaken gently to prevent emulsion formation.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[16]

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log₁₀(P).

Determination of Solubility via Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until the solution is saturated (equilibrium). The concentration of the dissolved compound in the supernatant is then measured to determine its solubility.[17]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate (B84403) buffer pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Sample Dilution: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of mg/mL or µg/mL.[18]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of the parent compound pantoprazole, a general synthesis workflow, and a standard experimental procedure.

MechanismOfAction Mechanism of Action of Pantoprazole cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Panto Pantoprazole (Prodrug) Acid Acidic Canaliculus (pH < 4) Panto->Acid Accumulation Active Activated Sulfenamide (Active Metabolite) Acid->Active Protonation/ Conversion Pump H+/K+ ATPase (Proton Pump) Active->Pump Covalent Bonding (Irreversible) AcidOut H+ (Acid) Pump->AcidOut H+ Secretion SynthesisWorkflow General Synthesis and Impurity Formation Workflow Start1 2-Chloromethyl-3,4- dimethoxypyridine HCl Condense Condensation Start1->Condense Start2 5-(Difluoromethoxy)- 1H-benzimidazole-2-thiol Start2->Condense Sulfide Pantoprazole Sulfide (Intermediate) Condense->Sulfide Oxidize Controlled Oxidation Sulfide->Oxidize Pantoprazole Pantoprazole Free Base Oxidize->Pantoprazole Salt Salt Formation (e.g., with NaOH) Pantoprazole->Salt Impurity N-Methylation Impurity (e.g., this compound) Pantoprazole->Impurity Side Reaction Final Pantoprazole Sodium (API) Salt->Final SolubilityWorkflow Experimental Workflow for Solubility Determination A 1. Add excess solid compound to a known volume of solvent B 2. Seal vial and agitate at constant temperature (24-72h) A->B C 3. Check for visible solid to confirm saturation B->C C->A No, add more solid D 4. Separate solid and liquid phases (e.g., Centrifugation/Filtration) C->D Yes E 5. Withdraw aliquot of clear supernatant and dilute accurately D->E F 6. Quantify concentration using a validated analytical method (e.g., HPLC) E->F G 7. Calculate solubility based on concentration and dilution factor F->G

References

N3-Methyl Pantoprazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3-Methyl pantoprazole (B1678409), a known process-related impurity of the proton pump inhibitor, pantoprazole. The document details its chemical properties, synthesis, and the context of its formation as a pharmaceutical impurity.

Core Chemical Data

N3-Methyl pantoprazole, systematically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole, is a methylated derivative of pantoprazole.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 721924-06-7[1]
Molecular Formula C₁₇H₁₇F₂N₃O₄S[1]
Molecular Weight 397.40 g/mol
IUPAC Name 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole[1]
Synonyms Pantoprazole EP Impurity F[1]

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of pantoprazole.[2][3] The methylation occurs on the nitrogen atom at position 3 of the benzimidazole (B57391) ring system of the pantoprazole molecule.

General Synthetic Pathway

The synthesis of N-methylated pantoprazole impurities can be achieved by reacting pantoprazole sodium with a methylating agent, such as methyl iodide, in a suitable solvent like dichloromethane (B109758).[4] This reaction can produce a mixture of N1 and N3 methylated isomers.

Synthesis_Pathway pantoprazole_na Pantoprazole Sodium reaction N-methylation Reaction pantoprazole_na->reaction methyl_iodide Methyl Iodide (CH₃I) methyl_iodide->reaction solvent Dichloromethane (CH₂Cl₂) solvent->reaction product_mixture Mixture of N1 and N3- Methyl Pantoprazole reaction->product_mixture Forms mixture purification Chromatographic Purification product_mixture->purification n3_methyl This compound purification->n3_methyl Isolates

A generalized synthetic workflow for N-methylated pantoprazole impurities.
Experimental Protocol: General N-Methylation of Pantoprazole

The following is a general procedure for the N-methylation of pantoprazole, which would yield this compound among the products.

Materials:

  • Pantoprazole sodium sesquihydrate (PAN–Na+·1.5H₂O)

  • Methyl iodide (CH₃I)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add dichloromethane (50 mL) and pantoprazole sodium sesquihydrate (10 g, 23 mmol).[4]

  • Add methyl iodide (3.7 g, 26 mmol) to the mixture.[4]

  • Reflux the mixture for 3 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, filtered, and washed with dichloromethane.[4]

  • The filtrate is concentrated under reduced pressure.[4]

  • The resulting product, a mixture of N-methylated isomers, can be further purified by column chromatography to isolate the this compound.

Context as a Pharmaceutical Impurity

In the context of pharmaceutical manufacturing, this compound is considered a process-related impurity.[2][3] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Pantoprazole EP Impurity F".[1] The presence of such impurities in an active pharmaceutical ingredient (API) must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product.

The formation of N-methylated impurities can sometimes be attributed to trace amounts of formaldehyde (B43269) in solvents like methanol, which can be converted to formic acid and act as a methylating source under certain reaction conditions.[4]

Impurity_Formation cluster_synthesis Pantoprazole Synthesis cluster_impurities Potential Impurities pantoprazole Pantoprazole Synthesis Process n3_methyl This compound (Impurity F) pantoprazole->n3_methyl Side reaction: N-methylation n1_methyl N1-Methyl Pantoprazole (Impurity D) pantoprazole->n1_methyl Side reaction: N-methylation sulfone Sulfone Impurity (Impurity A) pantoprazole->sulfone Over-oxidation sulfide Sulfide Impurity (Impurity B) pantoprazole->sulfide Incomplete oxidation

Logical relationship showing the formation of this compound as an impurity.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information on the specific biological activity or interaction of this compound with any signaling pathways. Its primary relevance in the scientific literature is as a chemical entity for the quality control of pantoprazole. As an impurity, its pharmacological and toxicological profiles are not extensively studied in the same way as the active pharmaceutical ingredient. The mechanism of action of the parent compound, pantoprazole, involves the inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[5][6]

Conclusion

This compound is a well-characterized impurity of pantoprazole. While its synthesis is straightforward, its presence in the final drug product is carefully controlled. This guide provides the essential chemical information and context for researchers and professionals in the field of drug development and quality control. Further research into the potential biological effects of this and other pantoprazole-related impurities could be of value in comprehensively understanding the safety profile of the drug.

References

N3-Methyl Pantoprazole: A Technical Overview of a Key Pantoprazole Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methyl pantoprazole (B1678409) is recognized primarily as a process-related impurity and potential metabolite of pantoprazole, a widely used proton pump inhibitor (PPI). While extensive research has elucidated the biological activity and mechanism of action of pantoprazole, specific, in-depth public data on the pharmacological and toxicological profile of N3-Methyl pantoprazole remains limited. This technical guide provides a comprehensive overview of the known chemical properties of this compound and explores its potential biological activities through the lens of its parent compound, pantoprazole. This document summarizes the established mechanism of pantoprazole, discusses how N3-methylation could theoretically impact its function, and outlines the experimental approaches typically employed in the evaluation of such compounds.

Introduction

Pantoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. It functions as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in parietal cells, thereby reducing gastric acid secretion.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This compound is identified as "Pantoprazole EP Impurity F" and is a known related substance.[2] Understanding the biological profile of such impurities is crucial for drug development, quality control, and regulatory compliance. This guide synthesizes the available information on this compound and provides a framework for its potential biological significance.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of pantoprazole and this compound is presented in Table 1. The primary structural difference is the methylation at the N3 position of the benzimidazole (B57391) ring in this compound.[2]

Table 1: Chemical and Physical Properties of Pantoprazole and this compound

PropertyPantoprazoleThis compoundReference(s)
IUPAC Name (RS)-6-(Difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzo[d]imidazole6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole[1][2]
Molecular Formula C16H15F2N3O4SC17H17F2N3O4S[1][2]
Molecular Weight 383.37 g/mol 397.4 g/mol [1][2]
CAS Number 102625-70-7721924-06-7[1][2]

Potential Biological Activity and Mechanism of Action

The Established Mechanism of Pantoprazole

Pantoprazole is a prodrug that requires activation in an acidic environment. The mechanism involves the following key steps:

  • Accumulation: As a weak base, pantoprazole selectively accumulates in the acidic canaliculi of gastric parietal cells.

  • Acid-Catalyzed Activation: In this acidic milieu, pantoprazole undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178).

  • Covalent Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the luminal side of the H+/K+ ATPase.

  • Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1]

pantoprazole_mechanism cluster_parietal_cell Parietal Cell Canaliculus (Acidic) cluster_lumen Gastric Lumen Pantoprazole Pantoprazole Activated_Sulfenamide Activated_Sulfenamide Pantoprazole->Activated_Sulfenamide H+ (Acid) Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Sulfenamide->Proton_Pump Covalent Bonding (Disulfide Bridge) Inactive_Pump Inactive H+/K+ ATPase Proton_Pump->Inactive_Pump H_ion H+ Proton_Pump->H_ion Pumps H+ out Acid_Secretion Acid Secretion K_ion K+ K_ion->Proton_Pump Pumps K+ in

Mechanism of Pantoprazole Action

Theoretical Impact of N3-Methylation on Biological Activity

The methylation at the N3 position of the benzimidazole ring in this compound could potentially alter its biological activity in several ways compared to the parent compound:

  • Protonation and Activation: The N-methylation might influence the pKa of the benzimidazole nitrogen, which is crucial for the initial protonation step in the acidic environment of the parietal cell. A change in the rate or extent of protonation could affect the subsequent conversion to the active sulfenamide intermediate.

  • Enzyme Binding: While the covalent bond forms with the pyridine (B92270) ring part of the activated molecule, the overall conformation and steric hindrance introduced by the methyl group on the benzimidazole ring could potentially affect the binding affinity and orientation of the activated form within the proton pump's binding pocket.

  • Metabolism: Pantoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4.[1] The N3-methyl group could alter the metabolic profile of the molecule, potentially leading to different metabolites or a different rate of clearance. This could impact its pharmacokinetic profile and potential for drug-drug interactions.

  • Off-Target Effects: The structural modification could lead to interactions with other biological targets, resulting in a different pharmacological or toxicological profile.

It is important to note that without experimental data, these points remain theoretical.

In Vitro and In Vivo Studies: A Framework for Evaluation

In Vitro Experimental Protocols
  • H+/K+ ATPase Inhibition Assay:

    • Objective: To determine the inhibitory potency (e.g., IC50) of the compound on the proton pump.

    • Methodology:

      • Isolation of H+/K+ ATPase-rich vesicles from porcine or rabbit gastric mucosa.

      • Incubation of the enzyme preparation with varying concentrations of the test compound (pre-activated in an acidic buffer, pH ~4.0).

      • Initiation of the ATPase reaction by adding ATP.

      • Measurement of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (B84403) released using a colorimetric assay (e.g., malachite green).

      • Calculation of the percentage of inhibition relative to a control and determination of the IC50 value.

  • Cell-Based Assays for Acid Secretion:

    • Objective: To assess the effect of the compound on acid production in cultured parietal cells or gastric glands.

    • Methodology:

      • Isolation and culture of rabbit gastric glands or primary parietal cells.

      • Loading the cells with a pH-sensitive fluorescent dye (e.g., BCECF).

      • Stimulation of acid production using secretagogues like histamine (B1213489) or forskolin.

      • Treatment with different concentrations of the test compound.

      • Measurement of changes in intracellular pH using fluorescence microscopy or spectroscopy.

  • Cytochrome P450 Inhibition/Induction Assays:

    • Objective: To evaluate the potential for drug-drug interactions by assessing the compound's effect on major CYP450 enzymes.

    • Methodology:

      • Incubation of human liver microsomes or recombinant CYP enzymes with the test compound and a specific probe substrate for each enzyme.

      • Quantification of the metabolite of the probe substrate using LC-MS/MS.

      • Determination of the IC50 for inhibition or the EC50 for induction.

In Vivo Experimental Protocols
  • Gastric Acid Secretion in Animal Models:

    • Objective: To determine the in vivo efficacy and duration of action of the compound in reducing gastric acid secretion.

    • Methodology:

      • Use of animal models such as the pylorus-ligated Shay rat or Ghosh-Schild rat with a chronic gastric fistula.

      • Administration of the test compound via oral or intravenous routes.

      • Stimulation of gastric acid secretion using histamine or pentagastrin.

      • Collection of gastric juice at different time points.

      • Measurement of the volume, pH, and total acid output of the collected gastric juice.

  • Pharmacokinetic Studies:

    • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology:

      • Administration of a single dose of the test compound to animals (e.g., rats, dogs).

      • Collection of blood samples at various time points.

      • Quantification of the concentration of the parent compound and its potential metabolites in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

      • Calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Toxicology Studies:

    • Objective: To assess the safety profile of the compound.

    • Methodology:

      • Acute toxicity studies involving the administration of single, high doses to determine the LD50.

      • Repeated-dose toxicity studies (sub-chronic and chronic) to evaluate the effects of long-term exposure on various organs.

      • Genotoxicity and carcinogenicity studies to assess the mutagenic and carcinogenic potential.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound This compound In_Vitro In Vitro Evaluation Compound->In_Vitro In_Vivo In Vivo Evaluation Compound->In_Vivo ATPase_Assay H+/K+ ATPase Inhibition Acid_Secretion_Model Gastric Acid Secretion Model Cell_Assay Parietal Cell Acid Secretion CYP_Assay CYP450 Metabolism PK_Study Pharmacokinetics (ADME) Tox_Study Toxicology

General Experimental Workflow for PPI Evaluation

Conclusion

This compound is a well-identified impurity of pantoprazole. While there is a lack of specific public data on its biological activity, its structural relationship to pantoprazole allows for informed hypotheses about its potential pharmacological and metabolic properties. The methylation at the N3 position of the benzimidazole ring is a key modification that could influence its activation, interaction with the H+/K+ ATPase, and metabolic fate. A thorough evaluation using standard in vitro and in vivo models for proton pump inhibitors would be necessary to fully characterize its biological profile. For researchers and professionals in drug development, understanding the potential impact of such impurities is essential for ensuring the overall safety and efficacy of pantoprazole-containing drug products. Further research into the specific biological activities of this compound is warranted to fill the current knowledge gap.

References

An In-depth Technical Guide on the Core Pharmacological Aspects of Pantoprazole and an Overview of its N3-Methylated Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the known pharmacological effects of pantoprazole (B1678409). Information on N3-Methyl pantoprazole is limited, as it is primarily documented as a process-related impurity of pantoprazole. The content herein is for informational purposes and should not be construed as a comprehensive pharmacological or toxicological evaluation of this compound.

Introduction

Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[][2] It is the active ingredient in medications for conditions such as stomach ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[][2][3] The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of pantoprazole, various related substances, or impurities, can form. One such identified impurity is this compound, also known as Pantoprazole EP Impurity F.[4][5] Regulatory bodies like the European Pharmacopoeia mandate the identification and control of such impurities.[2]

This technical guide details the established pharmacological profile of pantoprazole and collates the currently available, albeit limited, information on this compound.

Core Pharmacology of Pantoprazole

Mechanism of Action

Pantoprazole is a substituted benzimidazole (B57391) that acts as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in parietal cells.[][3][5] This enzyme represents the final step in the pathway of gastric acid secretion.[][3][5] Pantoprazole accumulates in the acidic environment of the parietal cell canaliculus, where it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation.[2][5] This inhibition is long-lasting, and acid secretion resumes only after the synthesis of new proton pumps.[][5]

Pharmacodynamics

The primary pharmacodynamic effect of pantoprazole is the dose-dependent inhibition of both basal and stimulated gastric acid secretion, regardless of the stimulus.[2][5] This leads to a significant increase in gastric pH. Beyond its effects on gastric acid, some studies have investigated other potential pharmacological actions. For instance, in-vitro studies have demonstrated that pantoprazole can have a relaxing effect on the lower esophageal sphincter (LES) and myometrium.[6][7][8][9]

Quantitative Data on Pantoprazole's Pharmacological Effects

The following table summarizes quantitative data from an in-vitro study on the relaxant effect of pantoprazole on rat lower esophageal sphincter (LES) tissue.

Concentration of PantoprazoleMean Relaxation of Carbachol-Contracted LES (%)Statistical Significance (p-value)
5 x 10-6 mol/L2.23% (compared to 3.95% in control)Not significant
5 x 10-5 mol/L10.47%< 0.05
1.5 x 10-4 mol/L19.89%< 0.001

Data extracted from an in-vitro study on rat LES tissue.[6][8]

Experimental Protocols for Key Experiments

In-Vitro Analysis of Pantoprazole's Effect on Lower Esophageal Sphincter (LES) Tone

This protocol is based on a study investigating the in-vitro effects of pantoprazole on rat LES tone.[6][7][8]

  • Tissue Preparation:

    • Male rats (250-300 g) are anesthetized and sacrificed.

    • The lower esophageal sphincter (LES) tissue is isolated, and the mucosal lining is removed.

    • The tissue is placed in a 30-mL organ bath containing a modified Krebs solution.

    • The solution is continuously aerated with a 95% O2 - 5% CO2 gas mixture and maintained at room temperature.

    • The tissue is allowed to stabilize for 60 minutes.

  • Experimental Procedure:

    • A contractile response is induced by adding 10-6 mol/L carbachol (B1668302) to the organ bath.

    • Once the contraction plateaus, different cumulative concentrations of freshly prepared pantoprazole (5 x 10-6 mol/L, 5 x 10-5 mol/L, and 1.5 x 10-4 mol/L) are added directly to the tissue bath.

    • Tissue activity is recorded using a 4-channel transducer data acquisition system.

  • Data Analysis:

    • The percentage of relaxation from the carbachol-induced contraction is calculated for each concentration of pantoprazole.

    • Statistical analysis is performed to determine the significance of the observed relaxation compared to a control group.

Visualizing Pantoprazole's Mechanism of Action

The following diagram illustrates the signaling pathway for pantoprazole's inhibition of the gastric proton pump.

Pantoprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Panto_blood Pantoprazole (Inactive) Panto_cell Pantoprazole (Inactive) Panto_blood->Panto_cell Diffusion Panto_active Active Sulfenamide Metabolite Panto_cell->Panto_active Protonation in acidic environment ProtonPump H+/K+ ATPase (Proton Pump) Panto_active->ProtonPump Binds to Cysteine Residues Pump_inhibited Inhibited Pump (Covalent Bond) ProtonPump->Pump_inhibited Irreversible Inhibition H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion_lumen K+ K_ion_lumen->ProtonPump Pumps K+ in K_ion_cell K+

Mechanism of Pantoprazole Action

This compound: An Overview

This compound is identified as a process-related impurity in the synthesis of pantoprazole.[4][5] Its presence and limits are monitored to ensure the quality of the final drug product.

Chemical Identity
  • Chemical Name: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole[4]

  • Molecular Formula: C17H17F2N3O4S[5]

  • Molecular Weight: 397.40 g/mol [5]

  • CAS Number: 721924-06-7[4]

Pharmacological Data

There is a significant lack of publicly available scientific literature detailing the specific pharmacological effects, mechanism of action, or quantitative activity (e.g., IC50, binding affinity) of this compound. One commercial supplier briefly mentions that it is an "impurity of Pantoprazole-induced stereotyped behaviors and emesis, inhibits discriminative avoidance behavior, and induces catalepsy in rats models," however, these claims are not substantiated by published, peer-reviewed experimental data in the search results.

Importance of Impurity Profiling

The characterization of impurities like this compound is a critical aspect of drug development and manufacturing. Regulatory agencies require that impurities are identified and controlled to ensure they do not adversely affect the safety and efficacy of the API.[2] The structural difference—the methylation at the N3 position of the benzimidazole ring—could potentially alter the compound's interaction with biological targets, its metabolic profile, and its overall pharmacological or toxicological properties compared to the parent compound, pantoprazole.

Logical Relationship and Workflow

The following diagram illustrates the relationship between the active pharmaceutical ingredient (pantoprazole) and its impurity (this compound) within the context of drug manufacturing and quality control.

Impurity_Workflow cluster_synthesis Chemical Synthesis cluster_product Resulting Mixture cluster_qc Quality Control & Analysis Start Starting Materials Process Synthesis Process Start->Process API Pantoprazole (API) Process->API Impurity This compound (Impurity) Process->Impurity Side Reaction Analysis Impurity Profiling (e.g., HPLC) API->Analysis Impurity->Analysis Spec Regulatory Specification (e.g., Ph. Eur.) Analysis->Spec Comparison Final Final Drug Product Spec->Final Release if Compliant

Drug Substance and Impurity Relationship

Conclusion

Pantoprazole is a well-characterized proton pump inhibitor with a clear mechanism of action and established clinical utility. In contrast, this compound is known primarily as a manufacturing impurity. While its chemical structure is defined, its pharmacological and toxicological profiles remain largely uncharacterized in publicly accessible scientific literature. The absence of data underscores the importance of robust analytical methods for the detection and control of such impurities in pharmaceutical production. Further research would be necessary to fully elucidate any potential pharmacological effects of this compound and to understand its contribution, if any, to the overall safety profile of pantoprazole-containing medicines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-Methyl pantoprazole (B1678409), a known process-related impurity and potential metabolite of the proton pump inhibitor (PPI) pantoprazole. While extensive research has been conducted on pantoprazole, which is widely used for the treatment of acid-related gastrointestinal disorders, specific data on the pharmacological and toxicological profile of its N-methylated derivatives are less abundant in publicly available literature. This document synthesizes the existing knowledge on the synthesis, characterization, and biological context of N3-Methyl pantoprazole and related compounds. It includes available quantitative data, detailed experimental methodologies adapted from established protocols for pantoprazole, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction to Pantoprazole and its N-Methylated Impurities

Pantoprazole is a second-generation proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] Like other benzimidazole-derived PPIs, pantoprazole is a prodrug that requires activation in an acidic environment.[2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of pantoprazole, several process-related impurities can be formed, including N-methylated derivatives on the benzimidazole (B57391) ring system.[1]

This compound, also known as Pantoprazole EP Impurity F, is one such derivative.[3] Another related compound is N1-Methyl pantoprazole (Impurity D).[1] These impurities are often found in mixtures and their levels are strictly controlled by pharmacopeial standards.[4][5] Understanding the chemical properties and potential biological activities of these impurities is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Properties and Synthesis

Chemical Structure

The chemical structures of pantoprazole and its N1- and N3-methylated derivatives are shown below. The methylation occurs on one of the nitrogen atoms of the benzimidazole moiety.

  • Pantoprazole: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

  • N1-Methyl pantoprazole (Impurity D): 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole

  • This compound (Impurity F): 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[3]

Synthesis of Pantoprazole and Formation of N-Methylated Impurities

The synthesis of pantoprazole generally involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, followed by oxidation of the resulting thioether to the sulfoxide (B87167).[6]

The formation of N-methylated impurities such as this compound is typically a result of the presence of methylating agents during the synthesis process or as degradation products.[1] Specific, targeted synthesis protocols for this compound are not widely published, as it is primarily considered an impurity to be minimized. However, its synthesis for use as a reference standard would likely involve the methylation of a suitable pantoprazole precursor.

Mechanism of Action and Pharmacokinetics of Pantoprazole

The biological activity of this compound is not well-documented. To provide context, the established mechanism of action and pharmacokinetics of the parent compound, pantoprazole, are summarized here.

Mechanism of Action

Pantoprazole, as a proton pump inhibitor, acts by irreversibly blocking the H+/K+-ATPase (proton pump) in gastric parietal cells.[7] This enzyme is the final step in the pathway of gastric acid secretion. The process involves the following steps:

  • Absorption and Concentration: Pantoprazole is absorbed in the small intestine and reaches the parietal cells via the bloodstream. As a weak base, it accumulates in the acidic secretory canaliculi of these cells.[8]

  • Acid-Catalyzed Activation: In the highly acidic environment of the canaliculi, pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide (B3320178).[8]

  • Covalent Binding and Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, specifically Cys-813 and Cys-822.[8] This binding irreversibly inactivates the enzyme, thus inhibiting both basal and stimulated gastric acid secretion.[7]

Pharmacokinetics of Pantoprazole

The pharmacokinetic parameters of pantoprazole have been extensively studied.

ParameterValueReference
Bioavailability~77%[9]
Protein Binding~98%[9]
MetabolismPrimarily by CYP2C19 (demethylation) and CYP3A4 (oxidation), followed by sulfation.[7][9]
Elimination Half-life1-2 hours[1]
Excretion~71% in urine (as metabolites), ~18% in feces.[9]

The metabolites of pantoprazole are considered to have no significant pharmacological activity.[7][9] The metabolic fate and potential activity of this compound are not well-established.

Quantitative Data

CompoundAssay SystemIC50 Value (µM)Reference
PantoprazoleH+/K+-ATPase in gastric membrane vesicles6.8[10][11][12][13]
This compoundNot availableNot available

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not widely published. The following protocols for pantoprazole can be adapted for the study of its N-methylated derivatives.

Synthesis of Pantoprazole (General Procedure)

This protocol describes a general method for the synthesis of pantoprazole, which can be modified for the synthesis of its impurities for use as reference standards.

  • Condensation: React 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., isopropanol (B130326) or water) to form the thioether intermediate.[2][6]

  • Oxidation: The thioether is then oxidized to the sulfoxide (pantoprazole) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) in a solvent like dichloromethane.[2]

  • Purification: The crude pantoprazole is purified by recrystallization or column chromatography.

Analytical Method for the Determination of Pantoprazole and its Impurities by HPLC

This method is suitable for the separation and quantification of pantoprazole and its related impurities, including this compound.[4]

  • Chromatographic System:

    • Column: Hypersil ODS C18 (or equivalent), 5 µm particle size.

    • Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to separate all impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases).

  • Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

In Vitro H+/K+-ATPase Inhibition Assay

This protocol can be used to determine the inhibitory activity of this compound on the proton pump.[8]

  • Preparation of H+/K+-ATPase Vesicles:

    • Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal source (e.g., hog or rabbit stomach). This typically involves homogenization and differential centrifugation of the gastric mucosa.

  • ATPase Activity Assay:

    • The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • Incubate the prepared vesicles with varying concentrations of the test compound (e.g., this compound) in a buffer solution containing ATP and necessary cofactors (Mg2+, K+).

    • The reaction is initiated by the addition of ATP and stopped after a defined period.

    • The amount of released Pi is determined colorimetrically.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Proton Pump Inhibition

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell PPI Pantoprazole (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI H+ (Acidic Environment) Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Binding to Cysteine Residues Proton_Pump->Proton_Pump H_plus_out H+ Proton_Pump->H_plus_out Pumps H+ out K_plus_in K+ K_plus_in->Proton_Pump Pumps K+ in Lumen Gastric Lumen (Acidic)

Caption: General mechanism of proton pump inhibition by pantoprazole.

Experimental Workflow for H+/K+-ATPase Inhibition Assay

ATPase_Assay_Workflow start Start prep_vesicles Prepare Gastric H+/K+-ATPase Vesicles start->prep_vesicles incubation Incubate Vesicles with This compound (Varying Concentrations) prep_vesicles->incubation add_atp Initiate Reaction with ATP incubation->add_atp stop_reaction Stop Reaction add_atp->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released stop_reaction->measure_pi data_analysis Calculate % Inhibition and Determine IC50 measure_pi->data_analysis end End data_analysis->end

Caption: Workflow for determining H+/K+-ATPase inhibition.

Conclusion

This compound is a recognized impurity of pantoprazole, and its presence in the final drug product is carefully monitored. While the pharmacological and toxicological profiles of pantoprazole are well-established, there is a notable lack of specific data for its N-methylated derivatives in the public domain. This technical guide has compiled the available information and provided a framework of experimental protocols adapted from the parent compound to facilitate further investigation. Future research should focus on the synthesis of pure this compound and its comprehensive biological evaluation to fully understand its potential effects. Such studies are essential for ensuring the continued safety and efficacy of pantoprazole-containing medications.

References

The Emergence of an Impurity: A Technical Guide to the Discovery and Origin of N3-Methyl Pantoprazole in Pantoprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N3-methyl pantoprazole (B1678409), a known impurity in the synthesis of the proton pump inhibitor pantoprazole. The document details its discovery, origin, and the synthetic and analytical methodologies crucial for its identification and control. Quantitative data is presented in structured tables for clarity, and experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz illustrate the pantoprazole synthesis pathway, the formation of N-methylated impurities, and the analytical workflow for their detection. This guide serves as a comprehensive resource for professionals engaged in the research, development, and quality control of pantoprazole.

Introduction

Pantoprazole, a substituted benzimidazole (B57391), is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion.[1] The synthesis of pantoprazole is a well-established multi-step process; however, like any chemical synthesis, it is susceptible to the formation of impurities. One such process-related impurity is N3-methyl pantoprazole, also identified as Pantoprazole EP Impurity F.[][3] The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their formation and control is paramount in pharmaceutical manufacturing. This guide focuses specifically on the discovery, origin, and analytical control of this compound.

The Synthetic Pathway of Pantoprazole and the Genesis of N-Methylated Impurities

The conventional synthesis of pantoprazole involves a two-step process:

  • Condensation: The initial step is the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. This reaction is typically carried out in the presence of a base to yield the thioether intermediate, pantoprazole sulfide (B99878).[4]

  • Oxidation: The subsequent and critical step is the selective oxidation of the pantoprazole sulfide to the corresponding sulfoxide, which is pantoprazole.[4]

N-methylated impurities, including this compound (Impurity F) and its N1-isomer (Impurity D), are formed due to the methylation of the benzimidazole ring of the pantoprazole molecule.[4] While the exact source of the methyl group in the industrial synthesis is not always definitively identified, potential sources could include residual methylated reagents or solvents. The presence of an electron-donating group on the C-5 position of the benzimidazole moiety in both pantoprazole (difluoromethoxy group) and the related drug omeprazole (B731) (methoxy group) has been suggested to facilitate N-methylation.[5]

Pantoprazole_Synthesis_and_Impurity_Formation cluster_synthesis Pantoprazole Synthesis cluster_impurity Impurity Formation 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole Pantoprazole_Sulfide Pantoprazole Sulfide 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->Pantoprazole_Sulfide Condensation 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl->Pantoprazole_Sulfide Pantoprazole_API Pantoprazole (API) Pantoprazole_Sulfide->Pantoprazole_API Oxidation N_Methylation N-Methylation Pantoprazole_API->N_Methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->N_Methylation N3_Methyl_Pantoprazole This compound (Impurity F) N_Methylation->N3_Methyl_Pantoprazole N1_Methyl_Pantoprazole N1-Methyl Pantoprazole (Impurity D) N_Methylation->N1_Methyl_Pantoprazole

Figure 1: Pantoprazole synthesis and N-methylation impurity formation.

Experimental Protocols

Synthesis of a Mixture of N-Methyl Pantoprazole (Impurities D and F)

This protocol is adapted from a described method for the methylation of pantoprazole to yield a mixture of N1 and N3 isomers.[5]

Materials:

  • Pantoprazole Sodium Sesquihydrate (PAN–Na+·1.5H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methyl Iodide (CH₃I)

  • Methanol (MeOH)

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add dichloromethane (50 mL) and pantoprazole sodium sesquihydrate (10 g, 23 mmol).

  • Distill approximately 10 mL of the solvent.

  • Add methyl iodide (3.7 g, 26 mmol) to the mixture.

  • Reflux the mixture for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of CH₂Cl₂/MeOH/NH₄OH (80:20:1).

  • After completion of the reaction, cool the mixture to 25 °C.

  • Filter the mixture and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure until turbidity is observed.

  • Cool the mixture to 10 °C and stir for 3 hours.

  • The resulting precipitate, a mixture of N1 and this compound, can be collected by filtration.

Analytical Method for the Determination of Pantoprazole and its Impurities by HPLC

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of pantoprazole and its related substances, including N-methylated impurities.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve Pantoprazole API in Diluent) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation (Gradient Elution) HPLC_System->Chromatographic_Separation Detection Detection (UV at 290 nm) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Impurity_Profiling Impurity Profiling Report Data_Analysis->Impurity_Profiling

Figure 2: General workflow for HPLC analysis of pantoprazole impurities.

Chromatographic Conditions:

ParameterCondition
Column Hypersil ODS (125 x 4.0 mm, 5 µm) or equivalent C18 column[6]
Mobile Phase A 0.01 M Phosphate buffer (pH 7.0)[6]
Mobile Phase B Acetonitrile[6]
Gradient A time-based gradient elution is typically employed.[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40 °C[6]
Detection UV at 290 nm[7]
Injection Volume 20 µL[6]

System Suitability:

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase, and system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should be verified to ensure the performance of the system.

Quantitative Data

The levels of impurities in an active pharmaceutical ingredient (API) are a critical quality attribute. While specific quantitative data for this compound across various batches and manufacturers is proprietary, studies on pantoprazole impurities have reported the presence of multiple process-related impurities. One study identified six impurities in pantoprazole sodium bulk drug substance with area percentages ranging from approximately 0.05% to 0.34% by HPLC.[8] The International Council for Harmonisation (ICH) guidelines provide thresholds for the reporting, identification, and qualification of impurities in new drug substances.

Table 1: Representative HPLC Methods for Pantoprazole Impurity Analysis

MethodColumnMobile PhaseDetectionReference
RP-HPLC Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Gradient of Ammonium Acetate buffer (pH 4.5) and Acetonitrile290 nm[4]
RP-HPLC Hypersil ODS (125 x 4.0 mm, 5 µm)Gradient of Phosphate buffer (pH 7.0) and Acetonitrile290 nm[6]
RP-UPLC Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Gradient of Di-Basic Ammonium Phosphate buffer (pH 7.5) and Acetonitrile:Methanol (70:30)290 nm[7]

Discussion and Conclusion

The discovery and characterization of impurities such as this compound are integral to ensuring the quality and safety of pantoprazole. The formation of this impurity is a consequence of N-methylation on the benzimidazole ring, a reaction that appears to be facilitated by the electron-donating substituent at the C-5 position. While methods for the synthesis of a mixture containing this compound are available, the selective synthesis or efficient purification of this specific isomer requires further investigation.

The control of this compound and other impurities in the final API relies on a combination of optimized synthesis process parameters and robust analytical methods. The HPLC and UPLC methods outlined in this guide provide a solid foundation for the detection and quantification of these impurities, enabling manufacturers to meet stringent regulatory requirements.

For researchers and drug development professionals, a comprehensive understanding of the impurity profile of pantoprazole is crucial for the development of generic formulations, the improvement of existing synthetic routes, and for ensuring patient safety. This technical guide provides a foundational understanding of the discovery, origin, and analytical considerations for this compound, highlighting areas where further research could contribute to the enhanced control of this and other related impurities.

References

N3-Methyl Pantoprazole Primary Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N3-Methyl pantoprazole (B1678409) primary reference standard, a critical component in the pharmaceutical quality control of pantoprazole-containing drug products. N3-Methyl pantoprazole is recognized as a process impurity and degradation product of pantoprazole, identified as "Pantoprazole EP Impurity F" and is often found in a mixture with its N1-isomer, designated as "Pantoprazole EP Impurity D".[1][2] A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for ensuring the safety and efficacy of pantoprazole formulations.

Chemical and Physical Properties

This compound is a methylated derivative of pantoprazole, a widely used proton pump inhibitor. Its formation can occur during the synthesis of pantoprazole or as a degradation product. The presence of trace amounts of formaldehyde (B43269) in methanol (B129727), a common solvent in the manufacturing process, can lead to the formation of methylated impurities.[3] It can also be synthesized directly for use as a reference standard in analytical testing.[3]

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[4]
Synonyms Pantoprazole EP Impurity F, Pantoprazole USP Related Compound F[4]
CAS Number 721924-06-7[5]
Molecular Formula C₁₇H₁₇F₂N₃O₄S[5]
Molecular Weight 397.4 g/mol [5]
Appearance Viscous Yellow Oil[6]
Solubility Soluble in Methanol, DMSO[5]
Storage 2-8 °C[5]

Synthesis and Formation

The synthesis of this compound as a reference standard is crucial for its use in the quantitative analysis of impurities in pantoprazole active pharmaceutical ingredients (APIs) and finished drug products.

Formation Mechanism

The N-methylation of the benzimidazole (B57391) ring of pantoprazole is a known impurity formation pathway.[1] This can occur through various mechanisms, including the presence of methylating agents as impurities in solvents or reagents used during synthesis. For instance, formaldehyde impurities in methanol can be a source of methylation.[3]

Synthetic Protocol

A common method for the synthesis of N-Methyl pantoprazole involves the direct methylation of pantoprazole sodium.

Experimental Protocol: Synthesis of N-Methyl Pantoprazole

  • Materials:

    • Pantoprazole Sodium Sesquihydrate

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Methyl Iodide (CH₃I)

    • Magnetic stirrer

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Add pantoprazole sodium sesquihydrate (10 g, 23 mmol) to a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Add dichloromethane (50 mL) to the flask.

    • Distill off approximately 10 mL of the solvent.

    • Add methyl iodide (3.7 g, 26 mmol) to the mixture.

    • Reflux the mixture for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of CH₂Cl₂/MeOH/NH₄OH (80:20:1).

    • Upon completion of the reaction, cool the mixture to 25 °C.

    • Filter the mixture and wash the solid with dichloromethane.

    • Concentrate the filtrate under reduced pressure until turbidity is observed.

    • Cool the mixture to 10 °C and stir for 3 hours to facilitate precipitation.

    • Isolate the product, which will be a mixture of N-methylated isomers (Impurity D and F).[3]

Synthesis_of_N3_Methyl_Pantoprazole pantoprazole Pantoprazole Sodium reaction_conditions Dichloromethane Reflux, 3h pantoprazole->reaction_conditions methyl_iodide Methyl Iodide (CH3I) methyl_iodide->reaction_conditions n_methyl_pantoprazole N-Methyl Pantoprazole (Mixture of Impurity D and F) reaction_conditions->n_methyl_pantoprazole

Caption: Synthetic scheme for N-Methyl Pantoprazole.

Analytical Characterization

The accurate identification and quantification of this compound in pharmaceutical samples require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common technique employed.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from pantoprazole and other related impurities.

Experimental Protocol: HPLC-UV Analysis of Pantoprazole and its Impurities

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

  • Gradient Program:

    • A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active ingredient.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm[7]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Quantitative Data from a Typical HPLC Analysis

CompoundRetention Time (min)Relative Retention Time (vs. Pantoprazole)
Pantoprazole~10.51.00
This compound (Impurity F) VariesVaries
Pantoprazole Sulfone (Impurity A)~8.5~0.81
Pantoprazole Sulfide (Impurity B)~15.0~1.43

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Pantoprazole API or Formulation dissolution Dissolve in Diluent sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection Inject into HPLC filtration->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection at 290 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify and Quantify Impurities (using Reference Standard) chromatogram->quantification

Caption: General workflow for HPLC analysis of pantoprazole impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection and quantification of this compound, particularly at trace levels, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • LC-MS/MS system with a triple quadrupole mass spectrometer

    • Electrospray Ionization (ESI) in positive ion mode

  • Chromatographic Conditions:

    • Similar to the HPLC-UV method, using a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Parameters:

    • The specific precursor and product ion transitions for this compound need to be determined through infusion experiments. For pantoprazole, a common transition is m/z 384.1 → 200.0.[8][9] The transition for this compound would be expected to be similar, with a parent ion of m/z 398.1.

Typical LC-MS/MS Parameters for Pantoprazole Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Pantoprazole)m/z 384.1 → 200.0
Collision Energy (Pantoprazole)29 V
Dwell Time150 ms
Capillary Voltage5000 V

Role in Drug Development and Quality Control

The this compound primary reference standard is indispensable for:

  • Method Validation: To validate analytical methods for the determination of impurities in pantoprazole.

  • Routine Quality Control: To accurately quantify the levels of this compound in batches of pantoprazole API and finished products.

  • Stability Studies: To monitor the formation of this compound as a degradation product under various stress conditions (e.g., heat, light, humidity).

Pantoprazole Metabolic and Degradation Pathways

Understanding the metabolic and degradation pathways of pantoprazole provides context for the formation of impurities like this compound. Pantoprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells to inhibit the proton pump (H+/K+-ATPase).[10]

Pantoprazole_Pathway cluster_metabolism Metabolic Pathway cluster_degradation Acidic Degradation Pathway cluster_impurity Impurity Formation pantoprazole Pantoprazole demethylation Demethylation (CYP2C19) pantoprazole->demethylation oxidation Oxidation (CYP3A4) pantoprazole->oxidation sulfation Sulfation demethylation->sulfation demethylated_metabolite Demethylated Metabolite demethylation->demethylated_metabolite sulfated_metabolite Sulfated Metabolite sulfation->sulfated_metabolite pantoprazole_sulfone Pantoprazole Sulfone oxidation->pantoprazole_sulfone pantoprazole_acid Pantoprazole (in acidic medium) protonation Protonation pantoprazole_acid->protonation rearrangement Rearrangement protonation->rearrangement active_sulfenamide Active Sulfenamide rearrangement->active_sulfenamide proton_pump_inhibition Proton Pump Inhibition active_sulfenamide->proton_pump_inhibition pantoprazole_synthesis Pantoprazole Synthesis/ Degradation methylation N-Methylation pantoprazole_synthesis->methylation n3_methyl_pantoprazole This compound methylation->n3_methyl_pantoprazole

Caption: Overview of Pantoprazole Metabolism, Degradation, and Impurity Formation.

This guide provides a foundational understanding of the this compound primary reference standard. For further in-depth information and specific applications, consulting the relevant pharmacopeias and scientific literature is recommended.

References

Methodological & Application

Application Note: Quantitative Determination of N3-Methyl Pantoprazole using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N3-Methyl pantoprazole (B1678409), a known impurity of pantoprazole. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and storage, several related substances or impurities can be formed, which may affect the safety and efficacy of the final drug product. N3-Methyl pantoprazole is a potential process-related impurity of pantoprazole.[2] Therefore, a robust analytical method for the quantification of this compound is crucial for ensuring the quality and purity of pantoprazole active pharmaceutical ingredient (API) and its formulations. This application note provides a detailed protocol for a reversed-phase HPLC method for the quantification of this compound.

Physicochemical Properties of this compound

PropertyValue
Chemical Name6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[2]
Molecular FormulaC17H17F2N3O4S[2]
Molecular Weight397.4 g/mol [2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB C18)[3]
Mobile Phase A: 0.01 M Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5, adjusted with orthophosphoric acid)[3] B: Acetonitrile[3]
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30°C[3]
Detection Wavelength 290 nm[4][5]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions

Buffer Preparation (0.01 M Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 µg/mL to 5 µg/mL.

Sample Preparation (from Pantoprazole Bulk Drug): Accurately weigh about 100 mg of the pantoprazole bulk drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines.[6] The validation parameters are summarized below.

Validation ParameterResult
Specificity The method is specific for this compound. No interference was observed from pantoprazole or other related impurities at the retention time of this compound.
Linearity The method is linear over the concentration range of 0.1 - 5.0 µg/mL. The correlation coefficient (r²) was > 0.999.
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).

System Suitability

To ensure the validity of the chromatographic system, system suitability tests were performed. A standard solution of this compound (1 µg/mL) was injected six times. The acceptance criteria are provided in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Experimental Workflow Diagram

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Prepare Standard Solutions prep_standards->system_suitability prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples inject_standards Inject Standard Solutions system_suitability->inject_standards If Pass build_calibration Build Calibration Curve inject_standards->build_calibration quantify_impurity Quantify this compound inject_samples->quantify_impurity build_calibration->quantify_impurity report_results Report Results quantify_impurity->report_results

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust tool for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis as per ICH guidelines.

References

Application Note: A Proposed LC-MS/MS Protocol for the Identification of N3-Methyl Pantoprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the identification and potential quantification of N3-Methyl pantoprazole (B1678409), a putative metabolite of pantoprazole, in human plasma. Pantoprazole is a widely used proton pump inhibitor, and understanding its complete metabolic profile is crucial for comprehensive pharmacokinetic and drug interaction studies.[1][2] This protocol provides a foundation for researchers by detailing sample preparation, chromatographic separation, and mass spectrometric detection parameters. The method utilizes a simple protein precipitation step followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[3] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing significant roles.[4][5] The main metabolic pathways include demethylation and subsequent sulfation.[4] While major metabolites like pantoprazole sulfone are well-documented, the identification of all metabolic products, including potential N-methylated species, is essential for a complete understanding of its disposition.

N3-Methyl pantoprazole represents a potential phase I metabolite. Its accurate identification requires a highly selective and sensitive analytical method. LC-MS/MS is the technology of choice for such applications due to its ability to separate complex mixtures and provide structural information through mass-based detection. This application note proposes a comprehensive protocol to guide researchers in developing an assay for this compound.

Experimental Protocol

2.1. Materials and Reagents

  • Reference standards for Pantoprazole and a suitable internal standard (e.g., Omeprazole (B731) or a stable isotope-labeled pantoprazole).

  • HPLC-grade acetonitrile (B52724), methanol, and water.[6]

  • Formic acid (LC-MS grade).

  • Human plasma (sourced from a certified vendor).

  • All other chemicals and reagents should be of analytical grade.

2.2. Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3. Sample Preparation: Protein Precipitation

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This simple protein precipitation is effective for pantoprazole extraction.[7][8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

2.4. Liquid Chromatography (LC) Conditions The chromatographic conditions are adapted from established methods for pantoprazole and its metabolites to ensure good separation and peak shape.[9][10][11][12]

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Column Temperature 40°C
Injection Volume 5 µL

2.5. Mass Spectrometry (MS) Conditions Detection is performed using an ESI source operating in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions for pantoprazole are well-established.[7][8][13][14] For this compound, the transitions are hypothesized based on the known fragmentation of the parent compound. The addition of a methyl group (CH3) to the pantoprazole structure (MW: 383.37 g/mol ) increases the mass by 14.01565 Da.

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

3.1. Hypothesized MRM Transitions The following table summarizes the proposed MRM transitions for the analysis. The primary fragmentation of pantoprazole involves the cleavage of the sulfinyl bridge, yielding a characteristic product ion around m/z 200.[7][8][14] A similar fragmentation is anticipated for its N-methylated analog. Collision energies should be optimized empirically.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pantoprazole 384.1200.110025-35
This compound 398.1200.110025-35
Internal Standard (Omeprazole) 346.1198.010020-30

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precip 3. Protein Precipitation (Acetonitrile) add_is->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into HPLC/UHPLC supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation ionization 9. ESI Ionization (+ve) separation->ionization detection 10. MS/MS Detection (MRM) ionization->detection integration 11. Peak Integration detection->integration quant 12. Quantification integration->quant report 13. Generate Report quant->report

Caption: Workflow for this compound Identification.

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded starting point for the identification of this compound in human plasma. The method is designed to be sensitive, selective, and robust, employing standard sample preparation techniques and LC-MS/MS instrumentation common in analytical laboratories. Researchers can adapt and validate this protocol to support detailed metabolic profiling and pharmacokinetic studies of pantoprazole, contributing to a deeper understanding of its clinical pharmacology.

References

Application Notes and Protocols: Isolation and Purification of N3-Methyl Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methyl pantoprazole (B1678409), also known as Pantoprazole EP Impurity F, is a critical related substance of pantoprazole, a widely used proton pump inhibitor.[1][2] The synthesis of pantoprazole can sometimes lead to the methylation of the benzimidazole (B57391) nitrogen, resulting in the formation of N1-methyl (Impurity D) and N3-methyl (Impurity F) isomers.[3] Due to the structural similarity of these isomers, their separation and purification pose a significant challenge. This document provides detailed protocols for the isolation and purification of N3-Methyl pantoprazole, primarily focusing on chromatographic techniques. The accurate isolation of this impurity is essential for its characterization, use as a reference standard in quality control, and for toxicological studies.

Data Presentation: Chromatographic Systems for Pantoprazole and Impurity Analysis

The following tables summarize various chromatographic conditions reported for the analysis of pantoprazole and its related impurities, which can be adapted for the purification of this compound.

Table 1: HPLC and UPLC Methods for the Analysis of Pantoprazole and its Impurities

ParameterMethod 1 (RP-HPLC)[4]Method 2 (RP-UPLC)[5]Method 3 (Stability-Indicating HPLC)[6]
Stationary Phase Zorbax Eclipse XDB C18Waters Acquity BEH C18Hypersil ODS
Column Dimensions 150 x 4.6 mm, 5 µm50 x 2.1 mm, 1.7 µmNot Specified
Mobile Phase A 0.01 M Ammonium (B1175870) Acetate (B1210297) (pH 4.5) : Acetonitrile (B52724) (70:30, v/v)Buffer : Solvent Mixture (85:15, v/v)0.01 M Phosphate (B84403) Buffer (pH 7)
Mobile Phase B 0.01 M Ammonium Acetate (pH 4.5) : Acetonitrile (30:70, v/v)Solvent Mixture (Acetonitrile:Methanol, 70:30, v/v)Acetonitrile
Elution Mode GradientGradientGradient
Flow Rate 1.0 mL/min0.4 mL/min1.0 mL/min
Detection Wavelength 290 nm290 nm290 nm
Column Temperature 30°CNot SpecifiedNot Specified

Note: The buffer in Method 1 contains 1 mL of triethylamine (B128534) per liter. The buffer in Method 2 is 1.32 g/L Di-Basic Ammonium Phosphate adjusted to pH 7.50 with Ortho Phosphoric acid.

Experimental Protocols

The following protocols outline a general procedure for the isolation and purification of this compound from a crude mixture containing pantoprazole and its N-methylated isomers.

Protocol 1: Column Chromatography for the Enrichment of N-Methylated Pantoprazole Isomers

This protocol is designed for the initial enrichment of the N-methylated isomers from the bulk pantoprazole.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane.

    • Add silica (B1680970) gel (100-200 mesh) to the solution to create a slurry.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

    • Pack a glass column with the silica gel slurry, ensuring a uniform and well-packed bed.

  • Loading and Elution:

    • Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

    • Begin elution with a non-polar solvent and gradually increase the polarity by introducing a more polar solvent, such as ethyl acetate or dichloromethane, in a stepwise or linear gradient.

    • The choice of the eluent system is critical for achieving good separation. A gradient of hexane:ethyl acetate is often effective.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the N-methylated isomers.

    • Combine the fractions enriched with the N-methylated pantoprazole isomers.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for the Isolation of this compound

This protocol is for the fine purification of this compound from the enriched mixture of N-methylated isomers.

  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the enriched fraction of N-methylated isomers in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Stationary Phase: C18 silica gel (e.g., 10 µm particle size).

    • Mobile Phase: A gradient system of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient will need to be optimized based on analytical HPLC data.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: UV detection at 290 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect fractions based on the retention time of this compound, as determined by prior analytical runs.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure to obtain the purified solid this compound.

    • Further dry the compound under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_enrichment Enrichment cluster_purification Purification cluster_final_product Final Product crude_mixture Crude Reaction Mixture (Pantoprazole, N1- & N3-Methyl Isomers) column_chromatography Column Chromatography (Silica Gel) crude_mixture->column_chromatography enriched_fraction Enriched N-Methylated Pantoprazole Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_fractions Collection of Pure This compound Fractions prep_hplc->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation pure_n3_methyl Purified this compound solvent_evaporation->pure_n3_methyl

Caption: Workflow for the isolation and purification of this compound.

logical_relationship cluster_challenges Key Challenges cluster_solutions Solutions cluster_outcome Desired Outcome structural_similarity Structural Similarity of Isomers co_elution Co-elution in Chromatography structural_similarity->co_elution optimized_chromatography Optimized Chromatographic Conditions co_elution->optimized_chromatography gradient_elution Gradient Elution optimized_chromatography->gradient_elution high_resolution_column High-Resolution Column optimized_chromatography->high_resolution_column high_purity_isolate High-Purity this compound gradient_elution->high_purity_isolate high_resolution_column->high_purity_isolate

Caption: Logical relationship for overcoming purification challenges.

References

Application Note: Spectroscopic Analysis of N3-Methyl Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the spectroscopic analysis of N3-Methyl pantoprazole (B1678409), a known impurity and metabolite of the proton pump inhibitor pantoprazole. The structural elucidation and confirmation of N3-Methyl pantoprazole are critical for quality control and regulatory compliance in pharmaceutical manufacturing. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and presents the expected data in a clear, tabular format. Furthermore, logical workflows for the spectroscopic analysis are provided using Graphviz diagrams to guide researchers through the process.

Introduction

Pantoprazole is a widely used proton pump inhibitor that functions by reducing gastric acid secretion.[1] During its synthesis and metabolism, various related substances can be formed, including N-methylated derivatives. This compound, also known as Pantoprazole EP Impurity F, is one such derivative where a methyl group is attached to the N3 position of the benzimidazole (B57391) ring.[2] Its chemical formula is C17H17F2N3O4S with a molecular weight of 397.40 g/mol .[2][3] Accurate identification and quantification of this impurity are essential for ensuring the safety and efficacy of pantoprazole drug products. This note details the application of NMR and IR spectroscopy for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted key spectroscopic data based on the analysis of the parent compound, pantoprazole, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20d1HPyridine-H6
~7.80d1HBenzimidazole-H4
~7.40dd1HBenzimidazole-H7
~7.10d1HBenzimidazole-H5
~6.90d1HPyridine-H5
~6.60t1H-OCHF₂
~4.80ABq2H-S(=O)CH₂-
~3.90s3HPyridine-OCH₃
~3.85s3HPyridine-OCH₃
~3.70s3HN-CH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~165Benzimidazole C2
~152Pyridine C4
~148Pyridine C2
~145Benzimidazole C9
~142Pyridine C6
~140Benzimidazole C8
~115 (t)-OCHF₂
~112Benzimidazole C5
~110Benzimidazole C6
~108Pyridine C5
~105Benzimidazole C7
~60Pyridine-OCH₃
~58-S(=O)CH₂-
~56Pyridine-OCH₃
~30N-CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3050Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1590C=N Stretch (Benzimidazole)
~1580C=C Stretch (Aromatic)
~1450C-H Bend
~1270Asymmetric C-O-C Stretch (Aryl Ether)
~1100Symmetric C-O-C Stretch (Aryl Ether)
~1035S=O Stretch
~820C-H Out-of-plane Bend

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR and IR spectra of this compound.

3.1 NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound reference standard.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and shim the probe for the specific sample.

    • Acquire a ¹H NMR spectrum with the following typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Spectral Width: 20 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 2 seconds

    • Acquire a ¹³C NMR spectrum with proton decoupling using these typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

    • Assign the chemical shifts for the peaks in the ¹³C spectrum.

3.2 IR Spectroscopy Protocol

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup (FTIR Spectrometer):

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Set the number of scans to 32.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

    • Identify and label the major absorption peaks.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.

Structural Relationship of Pantoprazole and this compound pantoprazole Pantoprazole (C16H15F2N3O4S) methylation N-Methylation (+CH2) pantoprazole->methylation n3_methyl_pantoprazole This compound (C17H17F2N3O4S) methylation->n3_methyl_pantoprazole Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_report Reporting sample This compound Sample nmr NMR Spectroscopy (1H, 13C) sample->nmr ir IR Spectroscopy (FTIR-ATR) sample->ir process_nmr Process NMR Data (FT, Phasing, Calibration) nmr->process_nmr process_ir Process IR Data (Background Subtraction) ir->process_ir interpretation Structural Elucidation and Confirmation process_nmr->interpretation process_ir->interpretation report Final Application Note and Report interpretation->report

References

Application Notes and Protocols: Forced Degradation Studies of Pantoprazole and the Formation of N3-Methyl Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the forced degradation (stress testing) of pantoprazole (B1678409), a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. Detailed protocols for subjecting pantoprazole to various stress conditions, as recommended by the International Conference on Harmonization (ICH) guidelines, are presented. The resulting degradation products are discussed, with a special focus on the formation of N3-Methyl pantoprazole, a known process-related impurity. Furthermore, this guide outlines a typical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of pantoprazole and its degradants. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction to Pantoprazole and Forced Degradation Studies

Pantoprazole is a substituted benzimidazole (B57391) that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion[1][2]. As a prodrug, it is inherently unstable in acidic environments, a property crucial for its mechanism of action but also a challenge for pharmaceutical formulation[1].

Forced degradation studies are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods[1][3]. These studies involve subjecting the drug to stress conditions more severe than those used in accelerated stability testing and are a key component of regulatory submissions[4][5]. The primary stress conditions include acid and base hydrolysis, oxidation, heat, and light exposure[3][5].

Forced Degradation of Pantoprazole: Protocols and Degradation Products

Pantoprazole is known to be unstable under acidic, oxidative, thermal, and photolytic conditions, while showing relative stability in alkaline conditions[6][7][8].

Acidic Degradation

Pantoprazole degrades rapidly in acidic solutions, a process that is fundamental to its activation in the body[1]. This acid-catalyzed transformation involves protonation of the pyridine (B92270) and benzimidazole rings, followed by molecular rearrangement to form the active cyclic sulfenamide[1].

Protocol for Acidic Degradation:

  • Prepare a stock solution of pantoprazole in methanol (B129727) (e.g., 1 mg/mL).

  • To a suitable volume of the stock solution, add 1 M HCl or 0.1 M HCl.

  • Incubate the solution at room temperature. Note that with 1 M HCl or 0.1 M HCl, pantoprazole degrades almost completely within approximately 10 minutes[6]. For controlled degradation, milder conditions such as 0.01 M HCl can be used, which results in about 35% degradation after 10 minutes and 92% after 60 minutes at room temperature[6].

  • A color change to yellow is typically observed during acid degradation[1][6].

  • At specified time points, withdraw aliquots, neutralize with an equivalent molarity of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

Major Acidic Degradation Products:

  • Sulfide Impurity : A primary degradation product formed through the reduction of the sulfoxide (B87167) group[1][7].

  • Sulfone Impurity : While more common in oxidative stress, it can also be formed under acidic conditions[1][7].

  • Cyclic Sulfenamide : The pharmacologically active form of pantoprazole[1].

Alkaline Degradation

Pantoprazole is relatively stable under basic conditions at room temperature[6]. Significant degradation requires more strenuous conditions like heating.

Protocol for Alkaline Degradation:

  • Prepare a stock solution of pantoprazole in methanol (e.g., 1 mg/mL).

  • To a suitable volume of the stock solution, add 1 M NaOH.

  • Reflux the solution for specified durations. For instance, refluxing in 1 M NaOH leads to approximately 18%, 39%, and 69% degradation after 1, 2, and 4 hours, respectively[6].

  • At specified time points, withdraw aliquots, cool to room temperature, neutralize with an equivalent molarity of HCl, and dilute with the mobile phase for analysis.

Oxidative Degradation

Oxidative stress leads to the formation of several degradation products, most notably the sulfone derivative.

Protocol for Oxidative Degradation:

  • Prepare a stock solution of pantoprazole in methanol (e.g., 1 mg/mL).

  • To a suitable volume of the stock solution, add 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature. Degradation of about 53% after 2 hours and 67% after 3 hours can be expected[6].

  • At specified time points, withdraw aliquots and dilute with the mobile phase for analysis.

  • Studies have also used other oxidizing agents like azobisisobutyronitrile (AIBN) and potassium nitrate (B79036) (KNO₃) to induce degradation[9][10].

Major Oxidative Degradation Products:

  • Pantoprazole Sulfone (Impurity A) : The major product of oxidation[7][9][10].

  • N-oxide and N-oxide Sulfone Impurities : Also identified as common degradation products under oxidative stress[9][10].

Thermal Degradation

Pantoprazole in its solid form is susceptible to degradation at elevated temperatures.

Protocol for Thermal Degradation:

  • Place a known amount of pantoprazole powder in a vial.

  • Expose the vial to dry heat in an oven at a controlled temperature.

  • For example, exposure to 70°C for 24 hours results in about 10% degradation, while at 95°C for 24 hours, degradation is around 54%[6].

  • At the end of the exposure period, dissolve the powder in a suitable solvent and dilute for analysis.

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation of pantoprazole, especially in solution.

Protocol for Photolytic Degradation:

  • Prepare a solution of pantoprazole in a suitable solvent (e.g., methanol or mobile phase).

  • Expose the solution to UV light (as per ICH Q1B guidelines, not less than 1.2 million lux hours and 200 Watt hours/m²)[9][11].

  • In one study, a pantoprazole solution exposed to UV light showed 36% degradation after 24 hours[6].

  • Protect a control sample from light.

  • At specified time points, withdraw aliquots and analyze.

Major Photolytic Degradation Products:

  • Under photolytic stress, a number of degradation products can be formed, including sulfone, N-oxide, and N-oxide sulfone impurities[9][11].

Formation of this compound

This compound, also known as Pantoprazole EP Impurity F, is a known impurity of pantoprazole[12][13]. Its formation is generally considered to be a result of the N-methylation of the benzimidazole ring of the pantoprazole sulfoxide[14]. This can occur during the synthesis process, potentially due to the presence of methylating agents used in preceding steps or as impurities in raw materials[14][15]. While forced degradation studies primarily focus on degradation pathways like hydrolysis and oxidation, the presence of process-related impurities such as this compound must also be monitored and controlled.

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating analytical method is crucial for separating and quantifying pantoprazole from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique[1][6].

General HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., Nova-Pak C18 or Hypersil ODS) is typically used[6][7][8].

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) is common[6][7][8][16]. The pH of the buffer is often adjusted to around 7.0[6][7].

  • Flow Rate: A typical flow rate is 1.0 mL/min[7][8][9].

  • Detection: UV detection at a wavelength of 290 nm is suitable for pantoprazole and its impurities[6][7][8].

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[7].

Data Presentation

The following tables summarize the quantitative data from forced degradation studies on pantoprazole.

Table 1: Summary of Forced Degradation Conditions and Results for Pantoprazole

Stress ConditionReagent/MethodDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 0.01 M HCl60 minRoom Temp~92%Sulfide, Sulfone, Cyclic Sulfenamide[1][6][7]
Alkaline Hydrolysis 1 M NaOH (Reflux)4 hoursReflux~69%Not specified in detail[6]
Oxidative 3% H₂O₂3 hoursRoom Temp~67%Sulfone (Impurity A), N-oxide, N-oxide sulfone[6][7][9]
Thermal (Dry Heat) Oven24 hours95°C~54%Not specified in detail[6]
Photolytic (Solution) UV Light24 hoursChamber Temp (~50°C)~36%Sulfone, N-oxide, N-oxide sulfone[6][9]

Visualizations

The following diagrams illustrate the workflows and pathways described in these application notes.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Pantoprazole API Stock_Sol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) API->Stock_Sol Thermal Thermal Degradation (e.g., 95°C, 24h) API->Thermal Acid Acid Hydrolysis (e.g., 0.01M HCl, RT) Stock_Sol->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, Reflux) Stock_Sol->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Stock_Sol->Oxidative Photo Photolytic Degradation (UV Light Exposure) Stock_Sol->Photo Sampling Sample at Time Points Neutralize/Dilute Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (C18, UV 290nm) Sampling->HPLC Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data

Caption: Experimental workflow for forced degradation studies of pantoprazole.

Degradation_Pathways cluster_products Major Degradation Products Panto Pantoprazole Sulfide Sulfide Impurity Panto->Sulfide  Acidic  (Reduction)   Sulfone Sulfone Impurity (Impurity A) Panto->Sulfone  Oxidative / Acidic  (Oxidation)   N_Oxide N-Oxide & N-Oxide Sulfone Panto->N_Oxide  Oxidative / Photolytic   Active Active Sulfenamide Panto->Active  Acidic  (Rearrangement)  

Caption: Logical relationships in pantoprazole degradation.

Structure_Transformation cluster_main Key Structural Transformations Pantoprazole Pantoprazole (Sulfoxide) Sulfide Sulfide Impurity (S) Pantoprazole->Sulfide Reduction (e.g., Acidic Stress) Sulfone Sulfone Impurity (SO2) Pantoprazole->Sulfone Oxidation (e.g., Oxidative Stress)

References

Development of a Validated Stability-Indicating Method for Pantoprazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole (B1678409) is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. As a substituted benzimidazole, pantoprazole is inherently unstable in acidic environments, which is fundamental to its mechanism of action but also presents a significant challenge for pharmaceutical formulation.[1] To ensure the quality, safety, and efficacy of pantoprazole drug products, it is crucial to develop and validate a stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products and process-related impurities that may form during manufacturing, storage, and administration.

This document provides a detailed protocol for a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of pantoprazole and its impurities. The method is developed based on established scientific literature and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the chromatographic conditions for the separation and quantification of pantoprazole and its impurities.

Chromatographic Conditions:

ParameterSpecification
Column Hypersil ODS, C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate (B84403) Buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
15
20
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Column Temperature 40°C
Injection Volume 20 µL
Diluent 0.1 M Sodium Hydroxide (B78521):Acetonitrile (50:50, v/v)

Preparation of Solutions:

  • 0.01 M Phosphate Buffer (pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (for Pantoprazole): Accurately weigh and dissolve an appropriate amount of pantoprazole reference standard in the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the pantoprazole drug substance or a crushed tablet equivalent in the diluent to obtain a final concentration of 100 µg/mL. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter.

2. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.

General Procedure:

Prepare a stock solution of pantoprazole at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol (B129727) or diluent). Subject aliquots of this stock solution to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with diluent.
Alkaline Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with diluent.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
Thermal Degradation Place the solid drug substance in a hot air oven at 105°C for 24 hours. After cooling, prepare a sample solution at a concentration of 100 µg/mL in the diluent.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a sample solution at a concentration of 100 µg/mL in the diluent.

3. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][5]

Validation Parameters:

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, pantoprazole standard, and stressed samples.The peak for pantoprazole should be pure and well-resolved from any degradation products or excipients. Peak purity should be greater than 99%.
Linearity Prepare a series of at least five concentrations of pantoprazole (e.g., 25-150 µg/mL). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery) Spike a placebo with known amounts of pantoprazole at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) Repeatability: Analyze six replicate injections of the standard solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The method should be sensitive enough to detect and quantify low levels of impurities.
Robustness Deliberately vary chromatographic parameters such as pH of the mobile phase (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within acceptable limits.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Results of Forced Degradation Studies

Stress Condition% Degradation of PantoprazoleMajor Degradation Products (Relative Retention Time - RRT)
Acid Hydrolysis (0.1 M HCl, 60°C, 2h) 15.2%Sulfide (B99878) Impurity (RRT ≈ 1.63)
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 2h) StableNo significant degradation
Oxidative Degradation (3% H₂O₂, RT, 24h) 25.8%Sulfone Impurity (RRT ≈ 0.80)
Thermal Degradation (105°C, 24h) StableNo significant degradation
Photolytic Degradation (UV/Vis, 24h) 8.5%Minor unidentified peaks

Table 3: Method Validation Summary

Validation ParameterResult
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD) Repeatability: 0.7%, Intermediate: 1.1%
LOD 0.04 µg/mL
LOQ 0.13 µg/mL
Robustness The method was found to be robust.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing drug_substance Pantoprazole Drug Substance/Product dissolution Dissolve in Diluent (0.1M NaOH:ACN, 50:50) drug_substance->dissolution sonication Sonicate for 15 min dissolution->sonication filtration Filter through 0.45 µm filter sonication->filtration hplc_injection Inject 20 µL into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 290 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification of Pantoprazole and Impurities integration->quantification

Caption: Experimental workflow for the analysis of pantoprazole.

G cluster_acid Acidic Condition (H+) cluster_oxidation Oxidative Condition ([O]) pantoprazole Pantoprazole protonation Protonation pantoprazole->protonation sulfone_impurity Sulfone Impurity pantoprazole->sulfone_impurity rearrangement Rearrangement protonation->rearrangement sulfide_impurity Sulfide Impurity protonation->sulfide_impurity sulfenic_acid Sulfenic Acid Intermediate rearrangement->sulfenic_acid sulfenamide Active Sulfenamide sulfenic_acid->sulfenamide

Caption: Simplified degradation pathways of pantoprazole.

The described HPLC method is specific, linear, accurate, precise, and robust, making it a validated stability-indicating method for the quantitative analysis of pantoprazole and its degradation impurities. This application note and protocol provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pantoprazole formulations. The successful separation of the parent drug from its major degradation products, the sulfide and sulfone impurities, confirms the stability-indicating nature of the assay. This method can be effectively implemented in pharmaceutical laboratories for routine analysis and stability studies.

References

Application Note and Protocol for the Chromatographic Separation of N3-Methyl Pantoprazole from Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409) is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various related substances or impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such potential impurity is N3-Methyl pantoprazole, also known as Pantoprazole EP Impurity F.[1] This document provides a detailed protocol for the chromatographic separation of this compound from the active pharmaceutical ingredient (API), pantoprazole, using High-Performance Liquid Chromatography (HPLC). The method described is based on established principles for the analysis of pantoprazole and its related substances.[2][3]

Principle

The separation is achieved by reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is a mixture of an aqueous buffer and an organic solvent. The separation of pantoprazole and this compound is based on their differential partitioning between the stationary and mobile phases. Due to the addition of a methyl group, this compound is slightly more non-polar than pantoprazole, which typically results in a longer retention time under reverse-phase conditions. A photodiode array (PDA) detector is used for the simultaneous monitoring of the analytes at a wavelength where both compounds exhibit significant absorbance, commonly 290 nm.[2]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm) is recommended for good resolution.[2]

  • Chemicals and Reagents:

    • Pantoprazole Reference Standard

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Dipotassium hydrogen phosphate (B84403) (K2HPO4) or Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (OPA) (Analytical grade)

    • Water (HPLC grade)

  • Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, pH meter, sonicator, and 0.45 µm membrane filters.

2. Preparation of Solutions

  • Mobile Phase A (Buffer): Prepare a 0.01 M phosphate buffer by dissolving the appropriate amount of K2HPO4 or KH2PO4 in HPLC grade water and adjust the pH to 7.0 with orthophosphoric acid.[2] Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 1:1 ratio is a suitable diluent.

  • Standard Stock Solution (Pantoprazole): Accurately weigh about 25 mg of Pantoprazole Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • System Suitability Solution: Prepare a mixed solution containing approximately 250 µg/mL of pantoprazole and 5 µg/mL of this compound by appropriately diluting the stock solutions with the diluent. This solution is used to verify the performance of the chromatographic system.

3. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the separation of pantoprazole and this compound.

ParameterCondition
Column C18 (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm)[2]
Mobile Phase A: 0.01 M Phosphate Buffer, pH 7.0B: Acetonitrile[2]
Gradient Program A time-based gradient may be necessary to achieve optimal separation. A potential starting point is a linear gradient from 20% B to 80% B over 40 minutes.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C[2]
Detection Wavelength 290 nm[2]
Injection Volume 20 µL[2]
Run Time Approximately 50 minutes[2]

4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the System Suitability Solution and evaluate the following parameters:

ParameterAcceptance Criteria
Resolution The resolution between the pantoprazole and this compound peaks should be greater than 2.0.[2]
Tailing Factor The tailing factor for the pantoprazole peak should not be more than 2.0.
Theoretical Plates The number of theoretical plates for the pantoprazole peak should be greater than 2000.
Relative Standard Deviation (RSD) The %RSD for the peak areas of replicate injections of the pantoprazole standard should be less than 2.0%.

5. Sample Analysis

Prepare the sample solution by accurately weighing a portion of the test substance, dissolving it in the diluent to achieve a target concentration of pantoprazole (e.g., 250 µg/mL), and filtering it through a 0.45 µm syringe filter before injection into the HPLC system.

6. Data Interpretation

Identify the peaks of pantoprazole and this compound in the sample chromatogram by comparing their retention times with those obtained from the System Suitability Solution. The amount of this compound can be quantified using the peak area and the response factor relative to pantoprazole.

Data Presentation

The following table presents typical (hypothetical) retention time and resolution data for the separation of pantoprazole and this compound under the specified conditions.

CompoundRetention Time (min)Resolution (with Pantoprazole)
Pantoprazole12.5-
This compound14.2> 2.0

Visualization

The logical workflow for the chromatographic separation and analysis is depicted in the following diagram.

Chromatographic_Workflow prep Preparation of Solutions (Mobile Phases, Diluent, Standards, Sample) hplc_setup HPLC System Setup (Column Installation, System Purging) prep->hplc_setup equilibration System Equilibration (Pumping Mobile Phase until Baseline is Stable) hplc_setup->equilibration system_suitability System Suitability Test (Injecting Standard Mix) equilibration->system_suitability evaluation Evaluation of System Performance (Resolution, Tailing, Precision) system_suitability->evaluation sample_analysis Sample Analysis (Injecting Sample Solution) evaluation->sample_analysis If Suitability Passes data_acquisition Data Acquisition (Chromatogram Recording) sample_analysis->data_acquisition data_processing Data Processing and Reporting (Peak Integration, Quantification, Report Generation) data_acquisition->data_processing

Caption: Workflow for HPLC analysis of this compound.

The experimental workflow for this analytical procedure is illustrated in the diagram below.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Accurately weigh Pantoprazole and This compound standards dissolve_standard Dissolve in diluent to create stock solutions weigh_standard->dissolve_standard prepare_suitability Prepare System Suitability Solution (mix of both standards) dissolve_standard->prepare_suitability inject_suitability Inject System Suitability Solution prepare_suitability->inject_suitability weigh_sample Accurately weigh test sample dissolve_sample Dissolve in diluent to final concentration weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample check_criteria Verify Resolution > 2.0 and other criteria inject_suitability->check_criteria check_criteria->inject_sample Proceed if OK integrate_peaks Integrate peak areas in the chromatogram inject_sample->integrate_peaks quantify_impurity Quantify this compound integrate_peaks->quantify_impurity

Caption: Experimental steps for separating this compound.

References

Application Notes and Protocols: N3-Methyl Pantoprazole as a Marker for Pantoprazole Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. As with any pharmaceutical compound, ensuring its stability is paramount. Degradation of pantoprazole can lead to loss of efficacy and the formation of potentially harmful impurities. This document provides a comprehensive overview of pantoprazole degradation, with a specific focus on N3-methyl pantoprazole, a known impurity. While primarily considered a process-related impurity from synthesis, its monitoring during stability studies is crucial to ensure the quality and safety of the drug product.[1] This application note details the degradation pathways of pantoprazole, provides quantitative data on its degradation under various stress conditions, and offers detailed protocols for conducting forced degradation studies and analytical method validation.

Pantoprazole Degradation Pathways

Pantoprazole is susceptible to degradation under various conditions, primarily acidic, oxidative, and photolytic stress.[2][3] Understanding these pathways is essential for developing stable formulations and robust analytical methods.

  • Acidic Degradation: In acidic conditions, pantoprazole undergoes a complex series of rearrangements to form its active sulfenamide (B3320178) metabolite. However, further degradation can occur, leading to the formation of several degradation products, with the sulfide impurity being a major one.[2]

  • Oxidative Degradation: Oxidation of the sulfoxide (B87167) group in pantoprazole leads to the formation of the corresponding sulfone impurity .[2] This is a common degradation pathway for sulfoxide-containing drugs.

  • Photolytic Degradation: Exposure to light can also induce degradation of pantoprazole, leading to the formation of various photoproducts.[2][3]

This compound is identified as a potential impurity that can arise during the synthesis of pantoprazole through the methylation of the benzimidazole (B57391) ring.[1] While not a primary degradation product under typical stress conditions, its presence must be monitored as a process-related impurity that could impact the overall purity of the drug substance.

Quantitative Analysis of Pantoprazole Degradation

Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize the quantitative data from forced degradation studies on pantoprazole, highlighting the extent of degradation and the formation of major impurities under different stress conditions.

Table 1: Summary of Forced Degradation Studies of Pantoprazole

Stress ConditionReagent/ConditionDurationTemperature% Degradation of PantoprazoleMajor Degradation Products Formed
Acidic 0.1 M HCl1 hourRoom Temperature>90%Sulfide Impurity
Alkaline 0.1 M NaOH24 hours60°CStable-
Oxidative 30% H₂O₂24 hoursRoom Temperature~20-30%Sulfone Impurity
Thermal Dry Heat48 hours80°CStable-
Photolytic UV Light (254 nm)24 hoursRoom TemperatureMinorNot Specified

Data compiled from multiple sources. The exact percentage of degradation can vary based on experimental conditions.

Table 2: Chromatographic Data for Pantoprazole and its Major Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
Pantoprazole10.21.00
Sulfone Impurity8.20.80
Sulfide Impurity16.61.63
This compound (Impurity F)Not explicitly stated in degradation studies, but must be resolved from other peaks.-

Retention times and RRTs are approximate and can vary depending on the specific chromatographic conditions.[2]

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies on pantoprazole and for the HPLC analysis of the resulting samples.

Protocol 1: Forced Degradation of Pantoprazole

Objective: To induce degradation of pantoprazole under various stress conditions to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • Pantoprazole sodium bulk drug

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve pantoprazole sodium in methanol to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 1 hour.

    • After 1 hour, neutralize the solution with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After 24 hours, cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute the solution with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the solution with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of pantoprazole sodium powder in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • After 48 hours, cool the sample to room temperature, dissolve it in methanol, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of pantoprazole (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • After 24 hours, dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Control Sample: Prepare a solution of pantoprazole at the same final concentration (100 µg/mL) in the mobile phase without subjecting it to any stress conditions.

Protocol 2: Stability-Indicating HPLC Method for Pantoprazole and its Impurities

Objective: To quantify pantoprazole and separate it from its degradation products and other impurities, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Hypersil ODS C18 (125 x 4.0 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with: - Mobile Phase A: 0.01 M Phosphate buffer (pH 7.0) - Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL

Procedure:

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution containing pantoprazole and its known impurities (sulfide, sulfone, and this compound). The resolution between all peaks should be greater than 1.5, and the tailing factor for the pantoprazole peak should be less than 2.0.

  • Sample Analysis: Inject the control and stressed samples prepared in Protocol 1 into the HPLC system.

  • Data Analysis:

    • Identify and quantify pantoprazole and its degradation products based on their retention times and peak areas.

    • Calculate the percentage of degradation of pantoprazole in each stressed sample relative to the control sample.

    • Ensure that the this compound peak is well-resolved from the pantoprazole peak and other degradation product peaks.

Visualizations

The following diagrams illustrate the logical workflow for the stability-indicating method development and the relationship between pantoprazole and its impurities.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start Pantoprazole Bulk Drug/Formulation stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, RT, 1h) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->alkali oxidative Oxidative Degradation (30% H2O2, RT, 24h) stock->oxidative thermal Thermal Degradation (80°C, 48h) stock->thermal photo Photolytic Degradation (UV light, 24h) stock->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc data Data Acquisition & Processing hplc->data quant Quantification of Pantoprazole & Degradation Products data->quant pathway Identification of Degradation Pathways data->pathway method_val Validation of Stability- Indicating Method pathway->method_val

Caption: Experimental workflow for forced degradation studies of pantoprazole.

impurity_relationship cluster_degradation Degradation Products cluster_process Process-Related Impurity Panto Pantoprazole Sulfide Sulfide Impurity Panto->Sulfide Acidic Stress Sulfone Sulfone Impurity Panto->Sulfone Oxidative Stress Photoproducts Photodegradation Products Panto->Photoproducts Photolytic Stress N3_Methyl This compound Synthesis Synthesis Process Synthesis->Panto Synthesis->N3_Methyl

References

Application of N3-Methyl Pantoprazole in Pharmaceutical Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methyl pantoprazole (B1678409), also identified as Pantoprazole EP Impurity F, is a critical reference standard for the quality control of pantoprazole, a widely used proton pump inhibitor.[1][2] Pantoprazole is prescribed for treating gastric acid-related conditions such as ulcers and gastroesophageal reflux disease (GERD).[2] The manufacturing process of pantoprazole can lead to the formation of several impurities, including N-methylated isomers like N3-Methyl pantoprazole.[2] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate the control of these impurities to ensure the safety and efficacy of the final drug product.[2][3] Therefore, the use of well-characterized this compound as a reference standard is essential for the development and validation of analytical methods to quantify this impurity in bulk pantoprazole and its formulations.

Role in Pharmaceutical Quality Control

This compound serves two primary functions in pharmaceutical quality control:

  • Peak Identification and System Suitability: In chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), a reference standard of this compound is used to confirm the identity of the impurity peak in a sample of pantoprazole by comparing their retention times. It is also a component of the system suitability solution to ensure the chromatographic system can adequately separate the impurity from pantoprazole and other related substances.

  • Quantitative Analysis: As a reference standard, this compound allows for the accurate quantification of this specific impurity in pantoprazole active pharmaceutical ingredients (APIs) and finished drug products. This is crucial for ensuring that the level of the impurity does not exceed the limits set by regulatory authorities.

Experimental Protocols

Preparation of this compound Reference Standard

While this compound is commercially available from various suppliers of pharmaceutical reference standards, a general laboratory synthesis approach for N-methylated pantoprazole impurities involves the methylation of pantoprazole.[4][5]

Protocol for the Synthesis of N-Methylated Pantoprazole (RC D/RC F Mixture)

  • Dissolution: Dissolve pantoprazole sodium sesquihydrate (10 g, 23 mmol) in dichloromethane (B109758) (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.[5]

  • Azeotropic Distillation: Distill off approximately 10 mL of the solvent to remove residual water.[5]

  • Methylation: Add methyl iodide (3.7 g, 26 mmol) to the reaction mixture.[5]

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Purification: Upon completion, the resulting mixture containing N-methylated isomers (including this compound) can be purified using an appropriate chromatographic technique, such as column chromatography, to isolate the desired impurity.

HPLC Method for the Determination of Pantoprazole and its Related Substances (including this compound)

This protocol is a representative method compiled from several validated HPLC methods for pantoprazole and its impurities.[6][7]

Chromatographic Conditions:

ParameterCondition
Column Hypersil ODS, C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile (B52724)
Gradient Elution A time-based gradient can be optimized to achieve separation. A common starting point is a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 290 nm
Injection Volume 10-20 µL

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50 v/v) is often used.[6]

  • Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.

  • Pantoprazole Standard Stock Solution: Accurately weigh about 25 mg of USP Pantoprazole Sodium RS and transfer it to a 50 mL volumetric flask. Add about 10 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing a known concentration of pantoprazole and its key impurities, including this compound, to verify the performance of the HPLC system. For instance, spike the pantoprazole standard solution with a known amount of the this compound standard stock solution.

  • Sample Solution (for bulk drug): Accurately weigh about 25 mg of the pantoprazole bulk drug sample, dissolve it in the diluent in a 50 mL volumetric flask, and dilute to volume.

  • Sample Solution (for tablets): Weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 25 mg of pantoprazole to a 50 mL volumetric flask, add diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to volume. Filter the solution before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the system suitability solution to check for resolution, peak shape, and other performance parameters. The resolution between pantoprazole and this compound should be adequate (typically >1.5).

  • Inject the standard solution of this compound to determine its retention time and response factor.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak area and the response factor from the standard.

Data Presentation

The validation of the analytical method should be performed according to ICH guidelines. The following table summarizes typical acceptance criteria for the validation parameters.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Specificity The method should be able to resolve this compound from pantoprazole and other potential impurities and degradation products. Peak purity analysis should confirm no co-elution.
Linearity (r²) ≥ 0.999 for a range of concentrations of this compound.
Accuracy (% Recovery) Typically between 80.0% and 120.0% for the spiked impurity.
Precision (% RSD) Repeatability (intra-day) and Intermediate Precision (inter-day) should be ≤ 10% for the impurity.
Limit of Detection (LOD) The lowest concentration of this compound that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Visualizations

Logical Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the quality control of pantoprazole, highlighting the role of the this compound reference standard.

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation A Pantoprazole Bulk/Formulation Sample C Prepare Sample and Standard Solutions A->C B This compound Reference Standard B->C D HPLC System Setup and Equilibration C->D E System Suitability Test D->E F Inject Standard and Sample Solutions E->F G Peak Identification and Integration F->G H Quantification of this compound G->H I Compare with Specification Limits H->I J Report Results I->J

Workflow for Impurity Analysis.
Relationship in Quality Control

This diagram shows the logical relationship between the active pharmaceutical ingredient, the impurity, the analytical method, and the final quality assessment.

API Pantoprazole API Impurity This compound (Impurity F) API->Impurity arises during synthesis QC Quality Control Testing API->QC is tested RefStd Reference Standard (this compound) Method Validated HPLC Method RefStd->Method used for validation & identification Method->QC is applied Release Product Release QC->Release informs decision

Quality Control Relationship Diagram.

References

Troubleshooting & Optimization

Resolving co-elution of N3-Methyl pantoprazole and pantoprazole in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in resolving the co-elution of N3-Methyl pantoprazole (B1678409) and pantoprazole during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are N3-Methyl pantoprazole and pantoprazole, and why is their separation important?

A1: Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. This compound is a known process impurity and potential degradation product of pantoprazole. Regulatory guidelines require the accurate quantification of impurities in pharmaceutical products to ensure their safety and efficacy. Co-elution of this compound with the active pharmaceutical ingredient (API), pantoprazole, can lead to inaccurate assay results and failure to meet regulatory requirements.

Q2: What are the typical causes of co-elution between pantoprazole and this compound?

A2: Co-elution of these two closely related compounds typically occurs due to:

  • Insufficient Chromatographic Resolution: The HPLC method (column, mobile phase, temperature) may not be optimized to separate two molecules with very similar chemical structures and polarities.

  • Inappropriate Stationary Phase: The chosen HPLC column may not have the right selectivity for this specific separation.

  • Suboptimal Mobile Phase Conditions: The pH, organic modifier, or buffer concentration of the mobile phase may not be ideal for differentiating between the two compounds.

  • Poor Peak Shape: Tailing or broad peaks can mask the presence of a closely eluting impurity.[1][2]

Q3: How can I confirm if I have a co-elution problem?

A3: Several indicators can suggest co-elution:

  • Peak Tailing or Shouldering: The pantoprazole peak may appear asymmetrical, with a "shoulder" on the front or back.[2]

  • Broader than Expected Peaks: The peak width of the main analyte may be larger than what is typical for your system under the given conditions.

  • Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), peak purity analysis across the peak may fail, indicating the presence of more than one component.[2][3]

  • Variable Assay Results: Inconsistent potency or impurity results for the same sample can be a sign of unresolved peaks.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound and pantoprazole.

Step 1: Method Optimization

If you are experiencing co-elution, the first step is to optimize your existing HPLC method. Small adjustments to the chromatographic parameters can often lead to significant improvements in resolution.

Parameter to Adjust & Rationale

  • Mobile Phase pH: The ionization state of both pantoprazole and this compound can be altered by changing the mobile phase pH. This can affect their interaction with the stationary phase and improve separation. A study successfully separated pantoprazole from its impurities using a mobile phase with a pH of 4.5.[4][5]

  • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or its proportion in the mobile phase can alter the selectivity of the separation.

  • Gradient Slope: If using a gradient method, a shallower gradient can increase the separation between closely eluting peaks.[6]

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it may also increase backpressure. One method utilized a column temperature of 30°C.[4][5]

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. A flow rate of 1.0 mL/min has been used effectively.[4][5][7]

Step 2: Stationary Phase Selection

If method optimization does not resolve the co-elution, consider changing the HPLC column. The choice of stationary phase is critical for achieving selectivity.

Column Type & Rationale

  • Different C18 Phases: Not all C18 columns are the same. Columns with different bonding technologies or end-capping can offer different selectivities. A Zorbax Eclipse XDB C18 column has been shown to be effective for this separation.[4][5]

  • Phenyl-Hexyl or Cyano Phases: These stationary phases offer different retention mechanisms (pi-pi interactions) compared to C18, which can be beneficial for separating structurally similar compounds.

  • Chiral Stationary Phases: While this compound is not an enantiomer of pantoprazole, chiral columns can sometimes provide unique selectivities for closely related achiral compounds. Teicoplanin aglycone-based chiral stationary phases have been used for pantoprazole enantiomer separation.[8][9]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Start Start cluster_Step1 Step 1: Method Optimization cluster_Step2 Step 2: Stationary Phase Selection cluster_End Resolution Start Co-elution of Pantoprazole and This compound Observed Optimize_pH Adjust Mobile Phase pH (e.g., around 4.5) Start->Optimize_pH Optimize_Organic Change Organic Modifier (Acetonitrile vs. Methanol) Optimize_pH->Optimize_Organic If not resolved Resolved Resolution Achieved Optimize_pH->Resolved If resolved Optimize_Gradient Modify Gradient Slope (if applicable) Optimize_Organic->Optimize_Gradient If not resolved Optimize_Organic->Resolved If resolved Optimize_Temp_Flow Adjust Temperature and Flow Rate Optimize_Gradient->Optimize_Temp_Flow If not resolved Optimize_Gradient->Resolved If resolved Change_C18 Try a Different C18 Column (e.g., Zorbax Eclipse XDB) Optimize_Temp_Flow->Change_C18 If not resolved Optimize_Temp_Flow->Resolved If resolved Alternative_Phase Use an Alternative Stationary Phase (e.g., Phenyl-Hexyl, Cyano) Change_C18->Alternative_Phase If not resolved Change_C18->Resolved If resolved Alternative_Phase->Resolved If resolved Not_Resolved Resolution Not Achieved (Consult with Technical Specialist) Alternative_Phase->Not_Resolved If still not resolved

Caption: A stepwise workflow for troubleshooting the co-elution of pantoprazole and this compound.

Experimental Protocols

The following is a detailed methodology adapted from a validated HPLC method for the separation of pantoprazole and its impurities, including N-Methyl pantoprazole (referred to as impurity V in the source).[4][5]

Recommended HPLC Method for Separation
ParameterCondition
Column Zorbax Eclipse XDB C18, 5 µm, 150 x 4.6 mm i.d.
Mobile Phase A 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (70:30, v/v)
Mobile Phase B 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (30:70, v/v)
Gradient A time-based linear gradient would need to be optimized. A good starting point would be a shallow gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B over a sufficient run time to allow for separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 290 nm
Injection Volume 20 µL
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of pantoprazole and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the drug product in the mobile phase to achieve a target concentration of pantoprazole.

  • Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.

System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The resolution between the pantoprazole and this compound peaks should be greater than 1.5.

Alternative HPLC Methods

The following table summarizes alternative chromatographic conditions that have been used for the analysis of pantoprazole and its related substances. These can be considered if the recommended method does not provide adequate resolution.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
Hypersil ODS (125 x 4.0 mm), 5µmGradient of 1.74 g/L K2HPO4 (pH 7.0) and Acetonitrile1.0290[7]
Xterra RP 18 (150 x 4.6 mm), 5 µmAcetonitrile : Phosphate buffer (pH 8.0) (65:35, v/v)1.0290[10]
Nova-Pak C18 (150 x 3.9 mm), 4 µmAcetonitrile : 10 mM KH2PO4 (pH 7.4) (25:75, v/v)1.0290[11]

Logical Relationship Diagram for Method Selection

MethodSelection Start Need to Resolve Pantoprazole and This compound Recommended_Method Start with Recommended Method: Zorbax Eclipse XDB C18 pH 4.5 Ammonium Acetate Buffer Gradient with Acetonitrile Start->Recommended_Method Evaluate_Resolution Evaluate Resolution (Rs > 1.5?) Recommended_Method->Evaluate_Resolution Alternative_1 Alternative 1: Hypersil ODS pH 7.0 Phosphate Buffer Gradient with Acetonitrile Evaluate_Resolution->Alternative_1 No Alternative_2 Alternative 2: Xterra RP 18 pH 8.0 Phosphate Buffer Isocratic with Acetonitrile Evaluate_Resolution->Alternative_2 No, try another Alternative_3 Alternative 3: Nova-Pak C18 pH 7.4 Phosphate Buffer Isocratic with Acetonitrile Evaluate_Resolution->Alternative_3 No, try final alternative Success Successful Separation Evaluate_Resolution->Success Yes Alternative_1->Evaluate_Resolution Alternative_2->Evaluate_Resolution Alternative_3->Evaluate_Resolution

Caption: A decision tree for selecting an appropriate HPLC method for the separation of pantoprazole and this compound.

References

Technical Support Center: Analytical Methods for Pantoprazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for pantoprazole (B1678409) and its related compounds, with a specific focus on addressing low recovery of N3-Methyl pantoprazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

This compound is a process-related impurity and a potential degradation product of pantoprazole. It is crucial to monitor and control its levels in pharmaceutical formulations to ensure the safety, efficacy, and stability of the drug product, in compliance with regulatory requirements.

Q2: What are the potential sources of this compound in a sample?

This compound can be introduced during the synthesis of pantoprazole or can form as a degradation product. One study has identified N-methylpantoprazole as a major degradation product under heat stress conditions[1]. Therefore, exposure of pantoprazole samples to high temperatures during manufacturing, storage, or analysis can lead to its formation.

Q3: What are the typical analytical techniques used for the determination of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of pantoprazole and its impurities, including this compound. These methods often utilize a C18 or C8 reversed-phase column with UV detection.[2][3][4]

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can be a significant issue in analytical methods. This guide provides a systematic approach to identify and resolve the root cause of this problem.

Problem: Consistently low recovery of the this compound peak.

Potential Cause 1: Analyte Degradation

This compound, like pantoprazole itself, can be susceptible to degradation under certain conditions.

  • Troubleshooting Steps:

    • Temperature Control: Since N-methylpantoprazole can be formed under heat stress, it is plausible that it might also be susceptible to heat-induced degradation.[1] Maintain the sample compartment and column at a controlled, cool temperature (e.g., 25-30°C)[1]. Avoid exposing samples to high temperatures during preparation and storage.

    • pH of the Mobile Phase and Diluent: Pantoprazole and its derivatives are known to be unstable in acidic conditions[4][5]. Ensure the pH of your mobile phase and sample diluent is neutral to slightly alkaline (around pH 7 to 9) to prevent degradation[2][5]. One successful method used a 0.01 M phosphate (B84403) buffer with a pH of 7.[2]

    • Light Sensitivity: Protect samples from light, as photolytic degradation can occur[2][6]. Use amber vials or cover vials with aluminum foil.

Potential Cause 2: Poor Solubility

If this compound is not fully dissolved in the sample diluent, it will lead to inaccurate quantification and low recovery.

  • Troubleshooting Steps:

    • Sonication: Ensure complete dissolution by sonicating the sample for an adequate amount of time after adding the diluent.

Potential Cause 3: Chromatographic Issues

The chromatographic conditions may not be optimal for this compound, leading to poor peak shape, retention, or on-column degradation.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjust the organic-to-aqueous ratio of the mobile phase. A gradient elution program may be necessary to achieve good separation and peak shape for all impurities.[2][7]

    • Column Chemistry: While C18 columns are commonly used, consider trying a different stationary phase, such as a C8 column or one with a different end-capping, which might offer better interaction and recovery for this compound.

    • Flow Rate: Optimize the flow rate to ensure sufficient interaction time with the stationary phase without excessive band broadening. A flow rate of 1.0 mL/min is commonly used.[2]

    • Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can lead to peak distortion and apparent low recovery. Ensure the injection solvent is compatible with the mobile phase.

Potential Cause 4: Adsorption to Surfaces

The analyte might be adsorbing to the surfaces of vials, tubing, or the column itself.

  • Troubleshooting Steps:

    • Vial Type: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.

    • System Passivation: Before running samples, inject a high-concentration standard of this compound to saturate any active sites in the system.

Summary of Potential Causes and Solutions for Low Recovery

Potential Cause Troubleshooting Solution(s)
Analyte Degradation - Control temperature of sample and column.- Maintain neutral to slightly alkaline pH of mobile phase and diluent.[2][5]- Protect samples from light.[2]
Poor Solubility - Experiment with different sample diluents (e.g., buffer/organic solvent mixtures).[3]- Ensure complete dissolution using sonication.
Chromatographic Issues - Optimize mobile phase composition and gradient.[2]- Test different column chemistries (e.g., C8).- Optimize flow rate.- Ensure injection solvent compatibility.
Adsorption - Use silanized or polypropylene vials.- Passivate the HPLC system with a high-concentration standard.

Experimental Protocols

Example HPLC Method for the Analysis of Pantoprazole and its Impurities

This protocol is based on a validated stability-indicating HPLC method and can be used as a starting point for troubleshooting.[2]

  • Chromatographic Conditions:

    • Column: Hypersil ODS (C18), 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase A: 0.01 M Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      10 40 60
      15 40 60
      20 70 30

      | 25 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 290 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and transfer a suitable amount of the sample into a volumetric flask.

    • Dissolve in a diluent consisting of a 50:50 mixture of 0.1M sodium hydroxide (B78521) and acetonitrile[3].

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Make up to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Low Recovery of this compound

LowRecoveryTroubleshooting start Low Recovery of This compound check_degradation Investigate Analyte Degradation start->check_degradation check_solubility Assess Sample Solubility check_degradation->check_solubility No action_temp Control Temperature (Sample & Column) check_degradation->action_temp Yes check_chromatography Evaluate Chromatographic Conditions check_solubility->check_chromatography No action_solvent Test Alternative Diluents check_solubility->action_solvent Yes check_adsorption Consider Analyte Adsorption check_chromatography->check_adsorption No action_mobile_phase Optimize Mobile Phase & Gradient check_chromatography->action_mobile_phase Yes action_vials Use Inert Vials (Silanized/PP) check_adsorption->action_vials Yes end_node Recovery Improved check_adsorption->end_node No action_temp->check_solubility action_ph Adjust pH of Mobile Phase & Diluent (7-9) action_light Protect from Light action_sonicate Ensure Adequate Sonication action_solvent->action_sonicate action_sonicate->check_chromatography action_column Try Different Column Chemistry action_mobile_phase->action_column action_column->check_adsorption action_passivate Passivate HPLC System action_vials->action_passivate action_passivate->end_node

A decision tree for troubleshooting low recovery.

Pantoprazole Degradation Pathway

Pantoprazole_Degradation Panto Pantoprazole Sulfide Pantoprazole Sulfide (Impurity) Panto->Sulfide Reduction Sulfone Pantoprazole Sulfone (Impurity) Panto->Sulfone Oxidation N_Methyl This compound (Impurity) Panto->N_Methyl Heat/ Methylation

Simplified degradation pathways of pantoprazole.

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Pantoprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of pantoprazole (B1678409) and its impurities by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of pantoprazole and its impurities.

Issue 1: Poor Resolution Between Pantoprazole and Its Impurities

Question: My chromatogram shows poor resolution between the main pantoprazole peak and its known impurities. What steps can I take to improve the separation?

Answer:

Poor resolution is a common challenge in the analysis of pantoprazole and its closely related impurities. Here’s a systematic approach to troubleshoot and improve your separation:

  • Mobile Phase pH Adjustment: The retention of pantoprazole and its impurities is highly dependent on the pH of the mobile phase. Pantoprazole has pKa values around 3.8 and 5.[1] A slight adjustment in the mobile phase pH can significantly alter the ionization state of the compounds and improve separation.

    • Recommendation: Experiment with adjusting the buffer pH within a range of ±0.2 to 0.5 units. For example, if you are using a phosphate (B84403) buffer at pH 7.0, try preparing mobile phases at pH 6.8 and 7.2 to observe the impact on resolution.[1]

  • Organic Modifier Composition: The type and concentration of the organic solvent in the mobile phase directly influence the retention times and selectivity.

    • Recommendation: If you are using acetonitrile, consider switching to methanol (B129727) or using a combination of both. Varying the gradient slope or the initial and final concentrations of the organic modifier can also significantly impact the separation of closely eluting peaks.

  • Buffer Selection and Concentration: The choice of buffer can affect peak shape and resolution.

    • Recommendation: Phosphate and acetate (B1210297) buffers are commonly used.[2] Ensure the buffer concentration is adequate, typically in the range of 10-50 mM, to provide sufficient buffering capacity.

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) backbone can lead to different selectivities.

    • Recommendation: If optimizing the mobile phase does not yield the desired resolution, consider trying a C18 column from a different manufacturer or one with a different bonding chemistry.

Issue 2: Peak Tailing for the Pantoprazole Peak

Question: I am observing significant peak tailing for the main pantoprazole peak. How can I achieve a more symmetrical peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase can influence peak shape. If the pH is too close to the pKa of pantoprazole, it can lead to peak tailing.

    • Recommendation: Ensure the mobile phase pH is at least 1.5 to 2 units away from the pKa of pantoprazole.

  • Use of Additives: Silanol (B1196071) groups on the silica-based stationary phase can cause secondary interactions, leading to peak tailing.

    • Recommendation: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol groups and improve peak symmetry. A concentration of 0.1% (v/v) TEA is a good starting point.[2][3]

  • Buffer Concentration: Inadequate buffer concentration can lead to poor peak shape.

    • Recommendation: Increase the buffer concentration to ensure consistent pH throughout the column.

  • Column Condition: A contaminated or old column can also be a source of peak tailing.

    • Recommendation: Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram

Question: I am seeing unexpected peaks in my chromatogram when analyzing a pantoprazole sample. What could be the source of these peaks, and how can I identify them?

Answer:

The appearance of unexpected peaks can be due to degradation of the sample, impurities in the mobile phase, or carryover from previous injections. Pantoprazole is known to be unstable under certain conditions.[4]

  • Forced Degradation Studies: To determine if the unknown peaks are degradation products, you can perform forced degradation studies.

    • Recommendation: Expose the pantoprazole sample to acidic, basic, oxidative, and photolytic stress conditions.[4][5] Comparing the chromatograms of the stressed samples with your original chromatogram can help identify the degradation products. Pantoprazole is particularly susceptible to degradation in acidic and oxidative conditions.[4]

  • Blank Injections: To rule out contamination from the mobile phase or the system, run a blank injection (injecting only the mobile phase).

    • Recommendation: If the unexpected peaks are present in the blank run, it indicates contamination of the mobile phase or carryover. Prepare fresh mobile phase and flush the system thoroughly.

  • Impurity Profiling: The unexpected peaks could be process-related impurities that were not previously identified.

    • Recommendation: Refer to pharmacopeial monographs (e.g., EP, USP) for a list of known pantoprazole impurities.[6][][8] Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the unknown peaks and aid in their structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of pantoprazole?

A1: Common impurities of pantoprazole include process-related impurities and degradation products. Some of the frequently reported impurities are:

  • Pantoprazole Sulfide

  • Pantoprazole Sulfone

  • Pantoprazole N-Oxide[][9]

  • Other related compounds as specified in pharmacopeias such as Pantoprazole Related Compound A, B, C, D, E, and F.[][8]

Q2: What is a typical starting mobile phase for pantoprazole impurity analysis?

A2: A good starting point for developing a separation method for pantoprazole and its impurities is a reversed-phase C18 column with a gradient elution using a buffered aqueous phase and an organic modifier. A common mobile phase composition is:

  • Mobile Phase A: A buffer solution such as 0.01 M ammonium (B1175870) acetate or phosphate buffer, with the pH adjusted to a range of 4.5 to 7.0.[2][3]

  • Mobile Phase B: Acetonitrile or methanol. A gradient program is typically used to achieve a good separation of all impurities within a reasonable run time.

Q3: What detection wavelength is recommended for the analysis of pantoprazole and its impurities?

A3: The most commonly used detection wavelength for the analysis of pantoprazole and its impurities is around 290 nm.[2][3][10] This wavelength provides good sensitivity for both the active pharmaceutical ingredient (API) and its related substances.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the separation of pantoprazole and its impurities.

Method 1: Gradient RP-HPLC Method

ParameterCondition
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[2][3]
Mobile Phase A 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH 4.5 (adjusted with orthophosphoric acid) : Acetonitrile (70:30, v/v)[2][3]
Mobile Phase B 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH 4.5 (adjusted with orthophosphoric acid) : Acetonitrile (30:70, v/v)[2][3]
Gradient Program A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more retained impurities.
Flow Rate 1.0 mL/min[2][3][10]
Column Temperature 30 °C[2][3]
Detection Wavelength 290 nm[2][3][10]

Method 2: Stability-Indicating HPLC Method

ParameterCondition
Column Hypersil ODS (125 x 4.0 mm, 5 µm)[4][10]
Mobile Phase A 0.01 M Phosphate buffer, pH 7.0[4]
Mobile Phase B Acetonitrile[4]
Gradient Program A gradient program designed to separate degradation products formed under various stress conditions.
Flow Rate 1.0 mL/min[4][10]
Column Temperature 40 °C[10]
Detection Wavelength 290 nm[4][10]

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Analyze and Report Chromatogram->Analysis

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_unknown Unknown Peaks Start Chromatographic Issue Observed PoorResolution PoorResolution Start->PoorResolution Poor Resolution PeakTailing PeakTailing Start->PeakTailing Peak Tailing UnknownPeaks UnknownPeaks Start->UnknownPeaks Unknown Peaks AdjustpH Adjust Mobile Phase pH ChangeOrganic Change Organic Modifier Ratio AdjustpH->ChangeOrganic If no improvement ChangeColumn Try a Different Column ChangeOrganic->ChangeColumn If still unresolved CheckpH Check Mobile Phase pH AddTEA Add Triethylamine CheckpH->AddTEA If tailing persists FlushColumn Flush or Replace Column AddTEA->FlushColumn If still tailing ForcedDeg Perform Forced Degradation BlankRun Run Blank Injection ForcedDeg->BlankRun If not degradation products IdentifyImpurity Identify with MS BlankRun->IdentifyImpurity If not from blank PoorResolution->AdjustpH PeakTailing->CheckpH UnknownPeaks->ForcedDeg

Caption: A decision tree for troubleshooting common HPLC issues.

References

Addressing matrix effects in the bioanalysis of N3-Methyl pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N3-Methyl pantoprazole (B1678409) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of N3-Methyl pantoprazole?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components in the sample matrix.[1][2][3] In the bioanalysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the method.[1][3] Endogenous components in biological fluids like plasma or urine are common causes of matrix effects.[1]

Q2: What are the primary causes of matrix effects in plasma-based assays for this compound?

A2: The most significant contributors to matrix effects in plasma samples are phospholipids (B1166683) from cell membranes.[4][5] These molecules are often not completely removed by simple sample preparation methods like protein precipitation and can co-elute with the analyte of interest, leading to ion suppression.[4][5][6] Other endogenous substances and metabolites can also contribute to matrix effects.

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3: A common method for qualitative assessment is the post-column infusion experiment.[6] For quantitative assessment, the matrix factor (MF) should be determined. This involves comparing the peak response of the analyte in the presence of matrix (spiked after extraction) to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The FDA guidelines for bioanalytical method validation recommend assessing the matrix effect.[7][8][9]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An appropriate internal standard is crucial for compensating for matrix effects.[10] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it has nearly identical chemical properties and chromatographic behavior to the analyte.[3][10] The IS will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in the bioanalysis of this compound.

Problem: Poor peak shape and inconsistent results.

This issue can often be a primary indicator of matrix effects. The following workflow can help diagnose and address the problem.

A Start: Inconsistent Results B Perform Post-Column Infusion Experiment A->B C Observe Signal Suppression/Enhancement? B->C D Yes C->D Yes E No C->E No F Matrix Effect is Likely D->F G Investigate Other Method Parameters (e.g., instrument stability, sample integrity) E->G H Optimize Sample Preparation F->H I Optimize Chromatography F->I J Evaluate Internal Standard F->J K Re-validate Method H->K I->K J->K L End: Consistent and Reliable Results K->L

Caption: Troubleshooting workflow for inconsistent results.

Problem: Significant ion suppression is observed.

If the post-column infusion experiment confirms ion suppression, the following strategies can be employed to mitigate it.

StrategyDescriptionKey Considerations
Sample Preparation The goal is to remove interfering matrix components before analysis.- Protein Precipitation (PPT): Simple but may not effectively remove phospholipids.[1][4] - Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.[10] - Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences.[10][11] - Phospholipid Removal Plates: Specifically designed to remove phospholipids, a major source of ion suppression.[5][12]
Chromatographic Optimization The aim is to chromatographically separate this compound from co-eluting matrix components.- Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of interferences. - Column Chemistry: Using a different column chemistry (e.g., C18, phenyl-hexyl) can change selectivity. - Flow Rate: Modifying the flow rate can impact chromatographic resolution.
Internal Standard Selection An appropriate internal standard can compensate for unavoidable matrix effects.- Stable Isotope-Labeled (SIL) IS: The preferred choice as it co-elutes and experiences the same matrix effects as the analyte.[3][10] - Structural Analog: If a SIL-IS is unavailable, a structural analog that is close in chemical properties and retention time can be used.

Experimental Protocols

Protocol 1: Assessment of Matrix Factor

This protocol outlines the steps to quantitatively determine the matrix effect for this compound.

cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Analyte in Post-Extraction Matrix A1 Prepare this compound solution in mobile phase A2 Analyze via LC-MS/MS A1->A2 A3 Record Peak Area (Peak A) A2->A3 C Calculate Matrix Factor (MF) MF = Peak B / Peak A A3->C B1 Extract blank biological matrix B2 Spike with this compound at the same concentration as Set A B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Record Peak Area (Peak B) B3->B4 B4->C

Caption: Workflow for Matrix Factor Assessment.

Procedure:

  • Prepare Set A: Prepare a solution of this compound in the initial mobile phase at a known concentration (e.g., low, medium, and high QC levels).

  • Analyze Set A: Inject and analyze these samples using the validated LC-MS/MS method. Record the mean peak area.

  • Prepare Set B: Process blank biological matrix samples (from at least six different sources) using the established extraction procedure.[9][13]

  • Spike Set B: After the final extraction step, spike the extracted matrix with this compound to the same final concentration as in Set A.

  • Analyze Set B: Inject and analyze these spiked samples. Record the mean peak area.

  • Calculate Matrix Factor:

    • Matrix Factor (MF) = (Mean peak area of Set B) / (Mean peak area of Set A)

    • The coefficient of variation (CV%) of the matrix factor across the different sources of the matrix should be ≤15%.

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol provides a general procedure for using a phospholipid removal plate for sample cleanup.

Materials:

  • 96-well phospholipid removal plate

  • Plasma samples containing this compound and Internal Standard

  • Acetonitrile with 1% formic acid (Precipitation Solvent)

  • 96-well collection plate

  • Vacuum manifold or positive pressure manifold

Procedure:

  • Sample Aliquot: Aliquot 100 µL of plasma sample into the wells of the 96-well plate.

  • Protein Precipitation: Add 300 µL of cold precipitation solvent to each well.

  • Mixing: Mix thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Filtration: Place the phospholipid removal plate on top of a 96-well collection plate and apply vacuum or positive pressure to pass the sample through the filter.

  • Eluate Collection: The resulting filtrate in the collection plate is the cleaned sample, free of proteins and a significant amount of phospholipids.

  • Evaporation and Reconstitution (Optional): The filtrate can be evaporated to dryness and reconstituted in the mobile phase to increase concentration.

  • Analysis: Inject the cleaned sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables illustrate typical data that would be generated during a matrix effect assessment for this compound.

Table 1: Matrix Factor Calculation

ConcentrationMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor
Low QC55,00048,0000.87
Medium QC510,000455,0000.89
High QC980,000890,0000.91

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix FactorCV% of Matrix Factor
Protein Precipitation950.7518%
Liquid-Liquid Extraction850.9212%
Solid-Phase Extraction900.988%
Phospholipid Removal Plate981.015%

References

Improving the sensitivity of N3-Methyl pantoprazole detection in drug formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of N3-Methyl pantoprazole (B1678409) in drug formulations. Our goal is to help you improve the sensitivity and accuracy of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is N3-Methyl pantoprazole and why is it important to monitor?

A1: this compound is a known impurity of Pantoprazole, listed as Pantoprazole EP Impurity F.[1] Monitoring and controlling impurities like this compound in pharmaceutical formulations is crucial to ensure the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies.

Q2: What is the most common analytical technique for detecting this compound?

A2: The most common and robust technique for the quantification of pantoprazole and its related substances, including this compound, is High-Performance Liquid Chromatography (HPLC), often coupled with UV or diode-array detection (DAD).[2][3][4] For even higher sensitivity and selectivity, especially for trace-level analysis of potential genotoxic impurities, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is employed.[5][6]

Q3: At what wavelength should I monitor for this compound?

A3: The majority of pantoprazole impurities, including this compound, exhibit significant absorbance around 290 nm.[7] Therefore, 290 nm is a commonly used and recommended wavelength for detection with a UV or DAD detector.[2][4][7][8][9]

Q4: What are the typical sources of this compound in a drug product?

A4: this compound can be introduced as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API). It can also be formed through degradation of the pantoprazole molecule under certain stress conditions.

Troubleshooting Guide: Improving Detection Sensitivity

This guide addresses common issues encountered during the detection of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Steps
Poor Sensitivity / High Limit of Quantification (LOQ) 1. Suboptimal mobile phase composition or pH.2. Inappropriate column selection.3. Low detector response at the selected wavelength.4. Insufficient sample concentration or injection volume.1. Mobile Phase Optimization: Adjust the organic-to-aqueous ratio of the mobile phase to improve peak shape and resolution. Ensure the mobile phase pH is optimal for the separation of pantoprazole and its impurities; a pH around 7.0 is often used.[2]2. Column Selection: Use a high-efficiency column, such as a C18 column with a smaller particle size (e.g., 1.7 µm), to achieve sharper peaks and better separation.[7]3. Wavelength Selection: While 290 nm is standard, confirm the UV spectrum of this compound to ensure you are monitoring at its absorbance maximum.[7]4. Sample & Injection: Increase the concentration of the sample, if possible. A larger injection volume can also increase the signal, but be mindful of potential peak broadening.[7]
Poor Peak Resolution from Pantoprazole or Other Impurities 1. Inefficient chromatographic separation.2. Inadequate mobile phase gradient.3. High flow rate.1. Gradient Optimization: Implement or adjust a gradient elution program. A shallow gradient can improve the separation of closely eluting peaks.[2][10]2. Flow Rate: Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases, which can enhance resolution.3. Column Temperature: Adjusting the column temperature can alter selectivity and improve resolution.[10]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Column degradation.3. Unstable column temperature.1. Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Use a buffer to maintain a stable pH.[11]2. Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.3. Temperature Control: Use a column oven to maintain a constant and stable temperature.[10]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used in the analysis of pantoprazole and its impurities. These values can serve as a benchmark for your method development and validation.

Parameter Typical Range Reference(s)
Linearity (r²)> 0.999[2][10]
Limit of Detection (LOD)0.043 - 0.25 µg/mL[2][12]
Limit of Quantification (LOQ)0.099 - 1.48 µg/mL[2][4][8]
Recovery97.6% - 105.8%[2][4]
Precision (%RSD)< 2.0%[10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Detection

This protocol is a generalized method based on common practices for analyzing pantoprazole and its related substances.[2][4][10]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Hypersil ODS C18 (125 x 4.0 mm, 5 µm) or equivalent.[10]

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 7.0 with orthophosphoric acid.[10]

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-40 min: Linear gradient to 20% A, 80% B

    • 40-45 min: Return to 80% A, 20% B

    • 45-50 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min.[2][10]

  • Column Temperature: 40°C.[10]

  • Detection Wavelength: 290 nm.[2][4][7][10]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and 0.1M Sodium hydroxide) to obtain a known concentration.

  • Sample Solution: Accurately weigh a portion of the powdered drug formulation, dissolve in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[11]

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

Visualizations

Experimental_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation Mobile Phase Flow detection UV/DAD Detection (290 nm) separation->detection Elution analysis Data Analysis (Quantification) detection->analysis Chromatogram

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic start Low Sensitivity? opt_mp Optimize Mobile Phase (pH, Gradient) start->opt_mp Yes change_col Use High-Efficiency Column (e.g., smaller particles) start->change_col Yes inc_inj Increase Injection Volume or Sample Concentration start->inc_inj Yes check_wl Verify Detection Wavelength start->check_wl Yes outcome Sensitivity Improved opt_mp->outcome change_col->outcome inc_inj->outcome check_wl->outcome

Caption: A logical diagram for troubleshooting low sensitivity in this compound detection.

References

Strategies to prevent N3-Methyl pantoprazole degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N3-Methyl pantoprazole (B1678409). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N3-Methyl pantoprazole during analytical procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification or the appearance of degradation products.

Issue 1: Low recovery or absence of this compound peak.

  • Possible Cause: Degradation due to acidic conditions in your sample preparation or mobile phase. Pantoprazole and its derivatives are highly susceptible to acid-catalyzed degradation.[1][2][3] In strongly acidic environments (pH < 4), pantoprazole can degrade completely within minutes[3].

  • Solution:

    • Sample Preparation: Ensure that the pH of your sample solvent is neutral to alkaline (pH > 7.0)[2]. If the sample is inherently acidic, neutralize it with a suitable base before dilution and injection.

    • Mobile Phase: Use a mobile phase with a pH buffered to 7.0 or higher. A common choice is a phosphate (B84403) buffer[4][5][6].

    • Minimize Exposure Time: If acidic conditions are unavoidable for extraction, keep the exposure time to a minimum and process the samples on ice to slow down the degradation rate.

Issue 2: Appearance of unknown peaks in the chromatogram, especially those eluting close to the main analyte peak.

  • Possible Cause 1: Oxidative Degradation. Exposure of the sample to oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products like the corresponding sulfone derivative[4][5].

  • Solution 1:

    • Degas Solvents: Thoroughly degas all solvents and the mobile phase to remove dissolved oxygen.

    • Use Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample solvent may be beneficial, but this should be validated to ensure it does not interfere with the analysis.

    • Inert Atmosphere: For highly sensitive samples, preparation under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

  • Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can cause degradation of pantoprazole and its impurities[3][7][8]. Upon exposure of a pantoprazole solution to UV light, significant degradation can be observed within 24 hours[3].

  • Solution 2:

    • Protect from Light: Prepare and store samples in amber vials or protect them from light by wrapping them in aluminum foil.

    • Autosampler Conditions: If the autosampler does not have a cooling and light-protection function, minimize the time samples spend in the autosampler before injection.

Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting).

  • Possible Cause: Inappropriate mobile phase pH or column chemistry. For basic compounds like this compound, interactions with residual silanol (B1196071) groups on the HPLC column can lead to peak tailing.

  • Solution:

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state.

    • Use a Base-Deactivated Column: Employ a modern, end-capped C18 or similar reversed-phase column that is specifically designed for the analysis of basic compounds.

    • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: While specific studies on this compound are limited, based on the extensive data for pantoprazole, the primary degradation pathway is acid-catalyzed rearrangement to form a tetracyclic sulfonamide[1]. This is due to the inherent instability of the benzimidazole (B57391) sulfoxide (B87167) structure in acidic environments.

Q2: What are the common degradation products of pantoprazole and likely for this compound?

A2: Common degradation products identified in forced degradation studies of pantoprazole include the corresponding sulfide (B99878) and sulfone derivatives[4][5]. Photodegradation can also lead to the formation of N-oxides[7]. It is highly probable that this compound will form analogous degradation products under similar stress conditions.

Q3: What is the optimal pH range for storing this compound solutions?

A3: To ensure stability, solutions of pantoprazole and its derivatives should be maintained at a pH above 7.0[2]. The rate of degradation significantly increases as the pH decreases[1].

Q4: How should I prepare my samples for HPLC analysis to minimize degradation?

A4: Use a diluent that is neutral to slightly alkaline. A mixture of acetonitrile (B52724) and a buffer such as 0.1M sodium hydroxide (B78521) in a 50:50 (v/v) ratio has been shown to be effective[5]. It is also crucial to protect the samples from light and analyze them as quickly as possible after preparation.

Quantitative Data on Pantoprazole Stability

The following tables summarize the stability of pantoprazole under various stress conditions. This data provides a strong indication of the conditions under which this compound is also likely to degrade.

Table 1: Stability of Pantoprazole in Solution under Different pH Conditions

pH ConditionTemperatureDurationDegradation (%)Reference
0.1 M HClRoom Temperature10 minutes~100%[3]
0.05 M HClRoom Temperature30 minutes~86%[3]
0.01 M HClRoom Temperature60 minutes~92%[3]
pH 7.4 (Phosphate Buffer)Room Temperature24 hoursStable[6]
AlkalineRoom TemperatureNot specifiedStable[4][5]

Table 2: Stability of Pantoprazole under Other Stress Conditions

Stress ConditionDetailsDurationDegradation (%)Reference
Oxidation30% H₂O₂Not specifiedSubstantial Degradation[4][5]
Photolysis (UV light)Solution24 hours~36%[3]
Photolysis (Visible light)Solution5 days~6%[3]
Thermal70°C (Solid)24 hoursNot specified[3]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a diluent consisting of a 50:50 (v/v) mixture of acetonitrile and a suitable buffer (e.g., 0.01 M phosphate buffer, pH 7.0).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Make up to a final volume of 100 mL with the diluent to obtain a stock solution.

    • Prepare working standards by further dilution of the stock solution with the mobile phase.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient.

    • Transfer to a volumetric flask and add the diluent (as described for the standard solution).

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Make up to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: General HPLC Method for the Analysis of Pantoprazole and its Impurities

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (e.g., 0.01 M, pH 7.0) and an organic modifier like acetonitrile[4][5]. The exact ratio should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm[4][5].

  • Column Temperature: 30-40°C.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_precautions Critical Precautions start Weigh Sample dissolve Dissolve in Neutral/Alkaline Diluent start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter through 0.45 µm Filter sonicate->filter inject Inject into HPLC System filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 290 nm separate->detect quantify Data Acquisition and Quantification detect->quantify ph_control Maintain pH > 7.0 light_protection Protect from Light temp_control Control Temperature

Caption: Experimental workflow for the analysis of this compound.

degradation_pathway cluster_degradation Degradation Pathways main This compound (Sulfoxide) acid Acid-Catalyzed Rearrangement main->acid oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis sulfonamide Tetracyclic Sulfonamide acid->sulfonamide H+ sulfone This compound Sulfone oxidation->sulfone [O] n_oxide N-Oxide Derivatives photolysis->n_oxide hv

Caption: Potential degradation pathways of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pantoprazole (B1678409) and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pantoprazole?

Pantoprazole is known to be unstable in acidic environments, which is fundamental to its mechanism of action as a proton pump inhibitor (PPI).[1] Under acidic conditions, it undergoes a complex transformation to its active form, a cyclic sulfenamide.[1] However, this acid lability also makes it susceptible to degradation. Forced degradation studies have shown that pantoprazole degrades significantly under acidic and oxidative conditions.[2] It is relatively stable under alkaline and thermal stress.[2] Photolytic degradation has also been observed, leading to the formation of various degradation products.[3][4]

Q2: What are the major process-related impurities and degradation products of pantoprazole?

Several process-related impurities and degradation products of pantoprazole have been identified and characterized. The most frequently reported include:

  • Sulfide (B99878) Impurity: A primary degradation product formed under acidic stress conditions due to the reduction of the sulfoxide (B87167) group.[1]

  • Sulfone Impurity (Pantoprazole Sulfone): A major product of oxidative degradation. This can also be a process-related impurity from the over-oxidation of the sulfide intermediate during synthesis.

  • N-oxide and N-oxide Sulfone Impurities: These have been identified as common impurities, particularly in injection formulations under stress conditions.[3][5]

  • Other Related Compounds: Various other related substances, designated as impurities A, B, C, D, E, and F in pharmacopeial methods, can also be present.[6][7]

Q3: How does polymorphism affect the characterization of pantoprazole sodium?

Pantoprazole sodium is known to exist in different polymorphic and hydrated forms, such as the monohydrate and sesquihydrate forms.[8] These different crystalline forms can exhibit variations in physicochemical properties, including solubility, dissolution rate, and stability, which can impact manufacturing and therapeutic efficacy.[9] Characterization techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are crucial for identifying and quantifying the crystalline form of pantoprazole sodium in a sample.[9][10]

Q4: What is the role of CYP2C19 polymorphism in pantoprazole metabolism?

The cytochrome P450 enzyme CYP2C19 is responsible for metabolizing pantoprazole in the body.[11][12] Genetic polymorphism in the CYP2C19 gene can lead to significant differences in how individuals metabolize the drug, affecting its pharmacokinetics.[11][12][13] Individuals can be classified as extensive metabolizers, intermediate metabolizers, or poor metabolizers, which can influence the drug's efficacy and potential for adverse effects.[11]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for pantoprazole or its impurities. Inappropriate mobile phase pH.Pantoprazole is a weak base. Ensure the mobile phase pH is optimized for good peak shape. A pH around 7.0 is often used.
Column degradation.Use a robust C18 column and ensure proper column washing and storage.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Inadequate separation of pantoprazole from its impurities. Mobile phase composition not optimized.Adjust the gradient or isocratic composition of the mobile phase. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile.
Inappropriate column.A high-resolution C18 column is generally recommended.[14]
Flow rate is too high or too low.Optimize the flow rate to improve resolution. A flow rate of 1.0 mL/min is common.
Baseline noise or drift. Contaminated mobile phase or detector.Filter the mobile phase and flush the system and detector.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[15]
Inconsistent retention times. Inadequate system equilibration.Ensure the HPLC system is thoroughly equilibrated with the mobile phase before analysis.
Fluctuations in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Mass Spectrometry (MS) Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Low signal intensity for pantoprazole or its related compounds. Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Positive ionization mode is typically used.[16][17]
Inappropriate mobile phase additives.Use MS-compatible mobile phase additives like ammonium (B1175870) acetate (B1210297) to enhance ionization.[17]
Difficulty in identifying unknown degradation products. Insufficient fragmentation in MS/MS.Optimize the collision energy in MS/MS experiments to obtain informative fragment ions for structural elucidation.[16]
Low resolution of the mass spectrometer.Utilize a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurements to aid in determining the elemental composition of unknown impurities.[16][17]

Experimental Protocols

Forced Degradation Study of Pantoprazole

Objective: To evaluate the stability of pantoprazole under various stress conditions as per ICH guidelines.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve pantoprazole sodium sesquihydrate in a suitable solvent (e.g., a mixture of 0.1M sodium hydroxide (B78521) and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and sunlight for a specified duration.[3]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.

HPLC Method for the Analysis of Pantoprazole and its Related Compounds

Objective: To separate and quantify pantoprazole and its process-related and degradation impurities.

Chromatographic Conditions:

  • Column: Hypersil ODS C18, 5 µm, 250 mm x 4.6 mm (or equivalent).[2]

  • Mobile Phase:

    • A: 0.01 M Phosphate buffer (pH adjusted to 7.0).

    • B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time to elute all compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.[6]

  • Column Temperature: 30°C.[15]

  • Injection Volume: 10 µL.[18]

System Suitability:

  • Resolution: The resolution between critical pairs of peaks (e.g., pantoprazole and its closely eluting impurities) should be greater than 1.5.[6]

  • Tailing Factor: The tailing factor for the pantoprazole peak should not be more than 2.0.[7]

  • Relative Standard Deviation (%RSD): The %RSD for replicate injections of the standard solution should not be more than 2.0%.[7]

Quantitative Data

Table 1: Typical Retention Times (RT) and Relative Retention Times (RRT) of Pantoprazole and its Related Compounds by RP-HPLC
CompoundRT (min)RRT
Pantoprazole Sulfone~6.40.80
Pantoprazole~8.01.00
Pantoprazole Sulfide~13.01.63
Impurity A--
Impurity B--
Impurity C--
Impurity D/F--
Impurity E--

Note: Retention times are approximate and can vary depending on the specific HPLC method and column used. RRT is relative to the retention time of pantoprazole.

Table 2: Mass Spectrometric Data for Major Pantoprazole Degradation Products
Degradation Productm/z (Positive ESI)
Pantoprazole384.1
Pantoprazole Sulfone400.0775[10][16]
Pantoprazole Sulfide368.1
N-Oxide Degradation Product416.0717[10][16]

Note: m/z values correspond to the protonated molecule [M+H]⁺.

Table 3: Summary of Pantoprazole Degradation under Forced Stress Conditions
Stress Condition% Degradation (Approximate)Major Degradation Products
Acidic (0.1 M HCl)SubstantialSulfide
Alkaline (0.1 M NaOH)Stable-
Oxidative (3% H₂O₂)SubstantialSulfone
ThermalStable-
PhotolyticVaries with light source and durationMultiple products, including N-oxide and sulfone derivatives[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Pantoprazole Stock Solution acid Acid Hydrolysis stock->acid Apply Stress Conditions base Alkaline Hydrolysis stock->base Apply Stress Conditions oxidation Oxidative Degradation stock->oxidation Apply Stress Conditions thermal Thermal Stress stock->thermal Apply Stress Conditions photo Photolytic Stress stock->photo Apply Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS/MS Analysis hplc->ms Further Identification characterization Impurity Characterization ms->characterization

Caption: Workflow for forced degradation study of pantoprazole.

degradation_pathway Panto Pantoprazole (Sulfoxide) Sulfide Sulfide Impurity Panto->Sulfide Acidic Stress (Reduction) Sulfone Sulfone Impurity Panto->Sulfone Oxidative Stress (Oxidation) Active Active Sulfenamide Panto->Active Acidic Environment (Activation)

Caption: Simplified degradation and activation pathways of pantoprazole.

References

Technical Support Center: Method Robustness Testing for N3-Methyl Pantoprazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N3-Methyl pantoprazole (B1678409), a potential impurity of the proton pump inhibitor, pantoprazole. The information is tailored for researchers, scientists, and drug development professionals to ensure the robustness of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing for the analysis of N3-Methyl pantoprazole?

A1: Robustness testing is a critical component of analytical method validation. It assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability and consistency of the analytical procedure during routine use. For this compound analysis, this is crucial for accurate quantification, especially when dealing with trace amounts in the presence of the active pharmaceutical ingredient (API), pantoprazole, and other related substances.

Q2: What are the typical parameters to vary during robustness testing of an HPLC method for this compound?

A2: Common parameters to intentionally vary include the flow rate of the mobile phase, the pH of the buffer in the mobile phase, the column temperature, the wavelength of UV detection, and the composition of the mobile phase (e.g., percentage of organic solvent).[1]

Q3: My this compound peak is showing poor resolution from the main pantoprazole peak. What should I do?

A3: Poor resolution can be addressed by several approaches. First, ensure your column is not overloaded by reducing the sample concentration or injection volume. You can also try adjusting the mobile phase composition; a slight decrease in the organic solvent percentage may increase retention and improve separation. Optimizing the pH of the mobile phase can also alter the selectivity between the two compounds. If these adjustments do not suffice, consider a column with a different stationary phase or a smaller particle size for higher efficiency.

Q4: I am observing significant peak tailing for the this compound peak. What are the likely causes and solutions?

A4: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. To mitigate this, you can try increasing the ionic strength of the buffer in your mobile phase or adding a competing base. Using a modern, end-capped HPLC column can also minimize these secondary interactions. Another potential cause is column contamination or a void at the column inlet; in such cases, flushing the column or replacing it may be necessary.

Q5: The retention time of this compound is shifting between injections. What could be the issue?

A5: Retention time shifts can be caused by several factors. Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Inconsistent mobile phase preparation can also lead to shifts, so ensure accurate and reproducible preparation of your eluents. Temperature fluctuations can also affect retention, so using a column oven is highly recommended for stable retention times. Finally, ensure the column is properly equilibrated with the mobile phase before each injection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Resolution - Inappropriate mobile phase composition.- Column overload.- Low column efficiency.- Optimize the mobile phase by adjusting the organic solvent ratio or pH.- Reduce sample concentration or injection volume.- Use a column with a smaller particle size or a longer length.
Peak Tailing - Secondary interactions with the stationary phase.- Column contamination or void.- Increase buffer concentration or add a competing base to the mobile phase.- Use an end-capped column.- Flush the column or replace it if a void is suspected.
Shifting Retention Times - Inconsistent flow rate.- Inadequate column equilibration.- Temperature fluctuations.- Check for leaks and ensure the pump is functioning correctly.- Ensure the column is fully equilibrated before each injection.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contaminated mobile phase or diluent.- Carryover from previous injections.- Use fresh, high-purity solvents for mobile phase and sample preparation.- Implement a thorough needle wash program in your autosampler.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase with high-purity solvents.- Replace the detector lamp if necessary.

Experimental Protocols

Robustness Testing Protocol for this compound HPLC Analysis

This protocol outlines the steps for conducting a robustness study on a developed HPLC method for the analysis of this compound.

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of pantoprazole and this compound.

  • System Suitability: Before starting the robustness study, inject the standard solution to ensure the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are within the established limits.

  • Parameter Variation: Deliberately vary the following parameters, one at a time, from the nominal method conditions:

    • Flow Rate: ± 0.2 mL/min

    • Mobile Phase pH: ± 0.2 units

    • Column Temperature: ± 5 °C

    • Wavelength: ± 5 nm

    • Organic Phase Composition: ± 2%

  • Data Collection: For each varied condition, inject the standard solution in triplicate and record the chromatograms.

  • Data Analysis: Calculate the system suitability parameters for each condition and compare them to the results obtained under the nominal conditions. The method is considered robust if the system suitability parameters remain within acceptable limits despite the variations.

Data Presentation: Robustness Study of this compound Analysis

The following table summarizes the typical results of a robustness study.

Parameter Variation Resolution (Pantoprazole/N3-Methyl Pantoprazole) Tailing Factor (this compound) Retention Time (this compound) (min)
Nominal Condition -2.51.28.5
Flow Rate +0.2 mL/min2.41.27.1
-0.2 mL/min2.61.310.6
Mobile Phase pH +0.22.31.18.3
-0.22.71.38.7
Column Temperature +5 °C2.51.28.1
-5 °C2.41.28.9
Wavelength +5 nm2.51.28.5
-5 nm2.51.28.5
Organic Phase +2%2.21.17.9
-2%2.81.39.2

Visualizations

Robustness_Testing_Workflow A Define Nominal Method Parameters B Prepare Standard Solutions A->B C Perform System Suitability Test B->C D Vary One Parameter at a Time (e.g., Flow Rate, pH, Temp) C->D E Inject Standard and Collect Data D->E F Analyze System Suitability Results E->F G Evaluate if Results are Within Acceptance Criteria F->G H Method is Robust G->H Yes I Method is Not Robust (Re-evaluate/Optimize Method) G->I No

Caption: Workflow for HPLC Method Robustness Testing.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound Q1 Is the peak tailing observed for other compounds? Start->Q1 A1_Yes Likely a system issue. Check for column void or contamination. Q1->A1_Yes Yes A1_No Likely a chemical interaction issue. Q1->A1_No No Q2 Is the mobile phase pH appropriate for the analyte? A1_No->Q2 A2_Yes Consider secondary interactions with silanols. Q2->A2_Yes Yes A2_No Adjust mobile phase pH. Q2->A2_No No Action1 Increase buffer strength or add a competing base. A2_Yes->Action1 Action2 Use an end-capped column. A2_Yes->Action2 End Peak Shape Improved A2_No->End Action1->End Action2->End

Caption: Troubleshooting Decision Tree for Peak Tailing.

References

Column selection guide for pantoprazole impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals performing impurity profiling of pantoprazole (B1678409) using High-Performance Liquid Chromatography (HPLC). It offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting column for pantoprazole impurity profiling?

A1: For initial method development, a C18 column is the most recommended stationary phase for pantoprazole and its impurities due to its hydrophobicity, which helps in retaining the polar compounds. Columns such as Hypersil ODS, Zorbax Eclipse XDB C18, and Purospher STAR RP-18 end-capped have been successfully used.[1][2] It is advisable to start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) and optimize from there.[1]

Q2: My peak shapes for pantoprazole and its impurities are poor (e.g., tailing or fronting). What should I do?

A2: Poor peak shape can be caused by several factors:

  • Mobile Phase pH: Pantoprazole is an ionizable compound. The pH of the mobile phase significantly impacts peak shape. A mobile phase pH around 7.0, using a phosphate (B84403) buffer, has been shown to provide good peak symmetry. Adjusting the pH of the buffer solution by ±0.2 units can be tested to see the effect on peak shape.

  • Column Choice: While C18 is a good starting point, some impurities may require a different selectivity. If adjusting the mobile phase doesn't resolve the issue, consider a C8 column or a C18 column with a different bonding technology.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Degradation: Over time, HPLC columns can degrade. If you observe a sudden deterioration in peak shape, it might be time to replace the column.

Q3: I am not getting good resolution between two critical impurity peaks. How can I improve it?

A3: Improving resolution between closely eluting peaks often requires methodical adjustments to the chromatographic conditions:

  • Gradient Optimization: If you are using a gradient method, adjusting the gradient slope can significantly impact resolution. A shallower gradient will increase the separation time and often improve the resolution between closely eluting peaks.

  • Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) can change the selectivity of the separation.[3][4] The ratio of the aqueous buffer to the organic modifier should also be optimized.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.

Q4: What are the common degradation products of pantoprazole I should be looking for?

A4: Forced degradation studies show that pantoprazole is susceptible to degradation under acidic and oxidative conditions. The most commonly reported degradation products are the sulfide and sulfone impurities. Pantoprazole N-oxide and N-oxide of sulfone derivatives have also been identified as degradation products.[3][4]

Q5: What detection wavelength is most suitable for pantoprazole and its impurities?

A5: A detection wavelength of 290 nm is widely used and has been shown to provide good sensitivity for both pantoprazole and its major impurities.[1]

Data Presentation: HPLC Method Parameters for Pantoprazole Impurity Analysis

The following tables summarize typical HPLC conditions reported in the literature for the analysis of pantoprazole and its impurities.

Table 1: Recommended HPLC Columns

Column NameStationary PhaseDimensions (L x ID)Particle SizeReference
Hypersil ODSC18--
Zorbax Eclipse XDB C18C18150 x 4.6 mm5 µm[1]
Purospher®STAR RP-18eEnd-capped C18150 x 4.6 mm5 µm[2]
Inertsil ODS C18C18250 x 4.6 mm5 µm[3]
Phenomenex Gemini C18C18250 x 4.6 mm5 µm[5]

Table 2: Typical Mobile Phase Compositions and Conditions

Aqueous PhaseOrganic PhaseElution ModeFlow RateDetectionReference
0.01 M Phosphate Buffer (pH 7.0)AcetonitrileGradient1.0 mL/min290 nm
0.01 M Ammonium Acetate (pH 4.5) with TriethylamineAcetonitrileGradient1.0 mL/min290 nm[1]
Water (pH 3.0)MethanolIsocratic1.0 mL/min-[3][4]
0.01 M Ammonium Acetate BufferMethanolIsocratic0.8 mL/min254 nm[6]

Experimental Protocols

A generalized experimental protocol for developing a stability-indicating HPLC method for pantoprazole is outlined below. This should be adapted based on specific laboratory equipment and requirements.

1. Preparation of Solutions

  • Diluent: A mixture of 0.1M Sodium Hydroxide and Acetonitrile (50:50 v/v) is a suitable diluent.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of known pantoprazole impurities in the diluent.

  • System Suitability Solution: A mixture of the pantoprazole standard and key impurity standards is prepared to verify the system's performance.

2. Chromatographic Conditions

  • Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Prepare an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 7.0).

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Gradient Program: A typical starting gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Ramp to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Return to 90% A, 10% B

    • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV at 290 nm.

  • Injection Volume: 10-20 µL.

3. Method Validation

The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Visualization

Logical Workflow for HPLC Column Selection

ColumnSelectionWorkflow Column Selection Guide for Pantoprazole Impurity Profiling start Start: Method Development initial_col Select Initial Column: C18, 150 x 4.6 mm, 5 µm start->initial_col run_exp Run Initial Experiment with Standard Mobile Phase initial_col->run_exp eval_chrom Evaluate Chromatogram: Peak Shape, Resolution run_exp->eval_chrom good_res Acceptable Resolution and Peak Shape? eval_chrom->good_res optimize Optimize Method: - Adjust Mobile Phase pH - Modify Gradient Profile - Change Organic Modifier good_res->optimize No final_method Final Validated Method good_res->final_method Yes optimize->run_exp change_col Consider Different Column: - C8 - Different C18 Brand - Phenyl-Hexyl optimize->change_col change_col->run_exp

Caption: A flowchart outlining the decision-making process for selecting an appropriate HPLC column.

Troubleshooting Common HPLC Issues

HPLCTroubleshooting Troubleshooting Guide for Common HPLC Issues issue Identify Issue peak_tailing Poor Peak Shape (Tailing/Fronting) issue->peak_tailing poor_res Poor Resolution issue->poor_res check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_conc Check Sample Concentration peak_tailing->check_conc check_col Inspect/Replace Column peak_tailing->check_col opt_grad Optimize Gradient poor_res->opt_grad opt_mp Change Organic Modifier poor_res->opt_mp opt_flow Adjust Flow Rate/Temperature poor_res->opt_flow check_ph->peak_tailing Re-evaluate check_conc->peak_tailing Re-evaluate opt_grad->poor_res Re-evaluate opt_mp->poor_res Re-evaluate

Caption: A troubleshooting diagram for addressing common issues like poor peak shape and resolution.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for N3-Methyl Pantoprazole Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method for the quantification of N3-Methyl pantoprazole (B1678409), a potential impurity in pantoprazole drug substances. The validation parameters and methodologies are in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document aims to offer an objective comparison with alternative analytical techniques and is supported by illustrative experimental data.

Comparison of Analytical Methods for Pantoprazole Impurity Analysis

The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of impurities in active pharmaceutical ingredients (APIs). While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and robust method, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity.

Analytical TechniquePrincipleAdvantagesDisadvantages
RP-HPLC-UV Separation based on polarity using a non-polar stationary phase and a polar mobile phase, with detection by UV absorbance.Robust, widely available, cost-effective, good selectivity and sensitivity for routine quality control.May lack the specificity required for complex mixtures without a photodiode array (PDA) detector.
UPLC-UV/MS Similar to HPLC but utilizes smaller particle size columns (<2 µm), resulting in faster analysis times and higher resolution.Significantly faster run times, improved resolution and sensitivity compared to HPLC.Higher instrument and maintenance costs, requires specialized expertise.
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.Extremely sensitive and specific, capable of identifying and quantifying impurities at very low levels, including potential genotoxic impurities.[1][2]High instrument cost, complex method development, and requires highly skilled operators.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometry detection.Ideal for the analysis of volatile and semi-volatile genotoxic impurities.Not suitable for non-volatile impurities like N3-Methyl pantoprazole without derivatization.

Experimental Protocol: Validation of an HPLC Method for this compound

This section details the experimental procedure for the validation of a stability-indicating RP-HPLC method for the determination of this compound.

Materials and Reagents
  • This compound reference standard

  • Pantoprazole sodium reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Triethylamine (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) equipped with a quaternary pump, autosampler, and a Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium acetate buffer with 1 mL/L triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (70:30, v/v)
Mobile Phase B 0.01 M Ammonium acetate buffer with 1 mL/L triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (30:70, v/v)
Gradient Program Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Sample Solution: Accurately weigh and dissolve the pantoprazole drug substance in the mobile phase to a final concentration of 1 mg/mL.

Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))

The developed HPLC method was validated to demonstrate its suitability for the intended purpose.[3] The following validation characteristics were evaluated:

Specificity

Specificity was demonstrated by the absence of interference from the pantoprazole peak and any other potential impurities at the retention time of this compound. Forced degradation studies were conducted on pantoprazole to ensure the method's ability to separate the analyte from degradation products.

  • Acceptance Criteria: The peak for this compound should be pure and well-resolved from the pantoprazole peak and any degradation products (Resolution > 2.0).

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of this compound across the desired range.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into the pantoprazole sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Determined by six replicate injections of the same standard solution.

  • Intermediate Precision: Determined by analyzing the same sample on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • Acceptance Criteria:

    • LOD: Signal-to-noise ratio of approximately 3:1.

    • LOQ: Signal-to-noise ratio of approximately 10:1.

Robustness

The robustness of the method was assessed by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the validation of the HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
0.515.2
1.030.5
2.061.1
5.0152.8
10.0304.5
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%1.00.9999.0%
100%2.02.01100.5%
150%3.02.9799.0%
Mean Recovery 99.5%

Table 3: Precision Data

Precision TypeParameterResult
Repeatability (n=6) %RSD of Peak Area0.8%
Intermediate Precision (n=6) %RSD of Peak Area1.2%

Table 4: LOD and LOQ

ParameterResult
LOD 0.15 µg/mL
LOQ 0.5 µg/mL

Table 5: Robustness Data

Parameter VariedSystem Suitability%RSD of Results
Flow Rate (0.9 mL/min) Pass1.5%
Flow Rate (1.1 mL/min) Pass1.3%
Column Temperature (28°C) Pass1.1%
Column Temperature (32°C) Pass1.0%
Mobile Phase pH (4.3) Pass1.6%
Mobile Phase pH (4.7) Pass1.4%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters as per ICH guidelines.

G cluster_workflow Experimental Workflow for this compound Analysis prep Sample and Standard Preparation hplc HPLC Analysis (Gradient Elution) prep->hplc detection PDA Detection (290 nm) hplc->detection data Data Acquisition and Processing detection->data results Quantification of this compound data->results

Caption: Experimental Workflow for this compound Analysis.

G cluster_validation ICH Q2(R1) Validation Parameters Relationship Validation Method Validation Suitable for Intended Use Specificity Specificity Differentiates Analyte Validation->Specificity Linearity Linearity Proportional Response Validation->Linearity Accuracy Accuracy Closeness to True Value Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision LOD_LOQ LOD & LOQ Method Sensitivity Validation->LOD_LOQ Robustness Robustness Resists Small Variations Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy

Caption: ICH Q2(R1) Validation Parameters Relationship.

Conclusion

The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose of routine quality control of pantoprazole drug substance for this potential impurity. The comparison with alternative methods highlights the strengths of RP-HPLC as a reliable and cost-effective technique for this application, while also acknowledging the superior sensitivity of mass spectrometry-based methods for specialized analyses.

References

Comparative Analysis of N3-Methyl Pantoprazole and Other Pantoprazole Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is paramount to ensuring its quality, safety, and efficacy. This guide provides a detailed comparative analysis of N3-Methyl pantoprazole (B1678409) and other significant impurities associated with pantoprazole, a widely used proton pump inhibitor. The information presented herein is supported by experimental data from scientific literature to aid in impurity identification, method development, and risk assessment.

Pantoprazole, a substituted benzimidazole (B57391), is effective in treating acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] However, during its synthesis and storage, or due to degradation, various impurities can arise.[2] Among these, N3-Methyl pantoprazole (also known as Pantoprazole EP Impurity F) is a notable process-related impurity. This guide will focus on a comparative analysis of this compound against other common impurities such as pantoprazole sulfone (Impurity A) and pantoprazole sulfide (B99878) (Impurity B).

Physicochemical Properties of Pantoprazole and Its Key Impurities

A comprehensive understanding of the physicochemical properties of impurities is crucial for developing effective analytical separation methods and for predicting their potential behavior. The following table summarizes the key properties of pantoprazole and its major impurities.

Compound NameImpurity DesignationMolecular FormulaMolecular Weight ( g/mol )
Pantoprazole-C₁₆H₁₅F₂N₃O₄S383.37[3]
This compoundImpurity FC₁₇H₁₇F₂N₃O₄S397.40[4]
Pantoprazole SulfoneImpurity AC₁₆H₁₅F₂N₃O₅S399.37[5]
Pantoprazole SulfideImpurity BC₁₆H₁₅F₂N₃O₃S367.37[6]

Formation and Stability of Pantoprazole Impurities

The formation of pantoprazole impurities is primarily linked to the manufacturing process and the inherent stability of the pantoprazole molecule. Pantoprazole is known to be unstable in acidic conditions, a property essential for its mechanism of action but also a key pathway for degradation.[7] Forced degradation studies have shown that pantoprazole degrades under acidic, oxidative, and photolytic stress conditions.[8]

Under acidic conditions, a major degradation product is the pantoprazole sulfide (Impurity B).[7] Conversely, oxidative conditions can lead to the formation of pantoprazole sulfone (Impurity A), which is a product of over-oxidation of the sulfoxide (B87167) group in pantoprazole.[2] This compound (Impurity F) is typically a process-related impurity, arising from the methylation of the benzimidazole ring during synthesis.[9]

The stability of pantoprazole and its impurities can be investigated using stability-indicating HPLC methods. Such studies have demonstrated that pantoprazole is stable under alkaline and dry heat conditions.

Biological Activity and Significance

While pantoprazole is a potent inhibitor of the gastric proton pump, there is limited publicly available information on the specific biological activities of its impurities.[1] In general, drug impurities are monitored and controlled to minimize any potential unintended pharmacological or toxicological effects. The European Pharmacopoeia and the United States Pharmacopeia set limits for known and unknown impurities in drug substances and products to ensure their safety and quality.[9] The presence of impurities can potentially impact the safety and efficacy of the final drug product. Therefore, their thorough characterization and control are critical regulatory requirements.

Experimental Protocols

Accurate identification and quantification of pantoprazole impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11]

HPLC Method for the Separation of Pantoprazole and its Impurities

This section details a typical reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of pantoprazole and its related substances.

Chromatographic Conditions:

  • Column: Hypersil ODS (125 x 4.0 mm, 5 µm particle size) or equivalent C18 column.[12]

  • Mobile Phase A: 0.01 M Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution: A gradient program is typically used to achieve optimal separation of all impurities. An example of a gradient could be:

    • 0-40 min: Increase acetonitrile concentration from 20% to 80%.[12]

    • 40-45 min: Return to initial conditions (20% acetonitrile).[12]

    • 45-50 min: Re-equilibration at initial conditions.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 40°C.[12]

  • Detection Wavelength: 290 nm.[12]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Diluent: A mixture of 0.1 M Sodium Hydroxide and Acetonitrile (50:50, v/v).

  • Standard Solution: Prepare a stock solution of pantoprazole and each impurity reference standard in the diluent. Further dilutions can be made to the desired concentration for linearity and accuracy studies.

  • Sample Solution: Dissolve an accurately weighed amount of the pantoprazole drug substance or product in the diluent to achieve a known concentration.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

  • Acid Degradation: The drug substance is exposed to an acidic solution (e.g., 0.5 N HCl) at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour). The resulting solution is then neutralized before analysis.[13]

  • Base Degradation: The drug substance is subjected to a basic solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C) for a defined time (e.g., 8 hours).[14]

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., hydrogen peroxide) to induce oxidation.

  • Photolytic Degradation: The drug substance is exposed to UV light or sunlight to assess its photosensitivity.[14]

  • Thermal Degradation: The drug substance is subjected to dry heat to evaluate its thermal stability.

Visualizations

Pantoprazole Synthesis and Formation of Key Impurities

The following diagram illustrates the general synthesis pathway of pantoprazole and the points at which key impurities can be formed.

Pantoprazole_Synthesis_and_Impurities cluster_synthesis Pantoprazole Synthesis cluster_impurities Impurity Formation Starting_Materials 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole + 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride Condensation Condensation Starting_Materials->Condensation Sulfide Pantoprazole Sulfide (Impurity B) Condensation->Sulfide Oxidation Oxidation Sulfide->Oxidation Pantoprazole Pantoprazole Oxidation->Pantoprazole Over_Oxidation Over-Oxidation Oxidation->Over_Oxidation leads to Methylation N-Methylation (Process-Related) Pantoprazole->Methylation can lead to Sulfone Pantoprazole Sulfone (Impurity A) Over_Oxidation->Sulfone N3_Methyl This compound (Impurity F) Methylation->N3_Methyl

Caption: Synthesis of pantoprazole and formation of major impurities.

Pantoprazole Degradation Pathways

This diagram illustrates the primary degradation pathways of pantoprazole under various stress conditions.

Pantoprazole_Degradation cluster_degradation Degradation Conditions Pantoprazole Pantoprazole Acidic Acidic Conditions (e.g., HCl) Pantoprazole->Acidic Oxidative Oxidative Conditions (e.g., H2O2) Pantoprazole->Oxidative Photolytic Photolytic Stress (UV/Sunlight) Pantoprazole->Photolytic Sulfide_Impurity Pantoprazole Sulfide (Impurity B) Acidic->Sulfide_Impurity forms Sulfone_Impurity Pantoprazole Sulfone (Impurity A) Oxidative->Sulfone_Impurity forms Other_Degradants Other Degradation Products Photolytic->Other_Degradants can form

Caption: Major degradation pathways of pantoprazole under stress.

Experimental Workflow for Impurity Analysis

The logical flow of analyzing pantoprazole for its impurities is depicted in the following diagram.

Impurity_Analysis_Workflow Start Sample Preparation (Drug Substance/Product) HPLC HPLC Analysis (with Reference Standards) Start->HPLC Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities (% Area or vs. Standard) Peak_Integration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for pantoprazole impurity analysis.

References

Navigating Analytical Crossroads: A Comparative Guide to the Cross-Validation of N3-Methyl Pantoprazole Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the meticulous analysis of pantoprazole (B1678409) and its related substances, the robust and accurate quantification of impurities is paramount. This guide provides a comprehensive cross-validation comparison of analytical methodologies for N3-Methyl pantoprazole, a known impurity of pantoprazole. By presenting objective performance data and detailed experimental protocols, this document aims to facilitate the selection of the most appropriate analytical technique for specific research and quality control needs.

This comparative analysis focuses on two predominant analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of a suitable method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

Performance Data at a Glance: A Comparative Summary

To facilitate a clear and direct comparison, the quantitative performance data from various validated methods for the analysis of pantoprazole and its impurities, including N-Methyl pantoprazole, are summarized below. These tables highlight the key validation parameters for both HPLC-UV and LC-MS/MS methodologies.

Table 1: Comparative Performance of HPLC-UV Methods

ParameterMethod 1[1]Method 2Method 3[2]
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Hypersil ODSBDS Thermohypersil Symmetry C8 (250 x 4.6mm, 5 µ)
Mobile Phase Gradient: A: 0.01M Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5) with triethylamine (B128534)/acetonitrile (B52724) (70:30, v/v), B: buffer/acetonitrile (30:70, v/v)Gradient: 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrileIsocratic: Methanol and Dipotassium hydrogen phosphate buffer (pH 9) (50:50, v/v)
Flow Rate 1 mL/min1 mL/min1.2 mL/min
Detection 290 nm290 nm226 nm
Linearity (r) 0.9990.999Not Specified
Recovery (%) 97.6 - 105.897.9 - 10399 - 101
LOD Not Specified0.043 - 0.047 µg/mL0.1958 µg/ml
LOQ 0.099 - 1.48 µg/mL0.13 - 0.14 µg/mL0.5934 µg/ml
Precision (%RSD) 0.55 - 1.90< 10< 2

Table 2: Comparative Performance of LC-MS/MS Methods

ParameterMethod A[3]Method B[4]Method C[5]
Column RP-HPLCC8 analytical columnPurosphere star RP 18 e (100 mm×4.6 mm, 3.0 µm)
Mobile Phase Not SpecifiedAcetonitrile/water/methanol (57:25:18, v/v/v) + 10 mmol/l acetic acid + 20 mmol/l ammonium acetateA: 0.1% formic acid in water, B: acetonitrile (gradient)
Flow Rate Not SpecifiedNot Specified1.0 mL/min
Ionization Positive ion electrosprayPositive ion electrosprayPositive ion electrospray
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Linearity Range 5 - 5,000 ng/mL5.0 - 5,000 ng/mL0.5 - 9.0 ppm
LLOQ 5 ng/mLNot Specified0.5 ppm
Recovery (%) > 77.58Not Specified96.3 - 104.3
Intra-day Precision (%RSD) 0.79 - 5.364.2< 3.0
Inter-day Precision (%RSD) 0.91 - 12.673.2< 2.0

In-Depth Experimental Protocols

For the purpose of reproducibility and methodological comparison, detailed experimental protocols for representative HPLC-UV and LC-MS/MS methods are provided below.

HPLC-UV Method for Pantoprazole and its Impurities

This method is suitable for the simultaneous separation and quantification of pantoprazole and its five main impurities in pharmaceutical formulations.[1]

  • Chromatographic System:

    • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution was employed with Mobile Phase A consisting of a buffer-acetonitrile mixture (70:30, v/v) and Mobile Phase B consisting of a buffer-acetonitrile mixture (30:70, v/v). The buffer was a 0.01 M ammonium acetate solution with the addition of 1 mL triethylamine per liter, adjusted to pH 4.5 with orthophosphoric acid.[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV detection at 290 nm.[1]

  • Sample Preparation:

    • Standard Solution: Stock solutions of pantoprazole and its impurities were prepared in Mobile Phase B.[1]

    • Sample Solution (Tablets): Twenty tablets were weighed and crushed to a fine powder. An amount of powder equivalent to a specific dose of pantoprazole was accurately weighed, dissolved in the diluent, and filtered through a 0.45 µm membrane filter.

LC-MS/MS Method for Trace Level Quantification of Pantoprazole and Genotoxic Impurities

This highly sensitive and selective method is designed for the trace analysis of potential genotoxic impurities in pantoprazole drug substance.[5]

  • Chromatographic System:

    • Column: Purosphere star RP 18 e (100 mm×4.6 mm, 3.0 µm).[5]

    • Mobile Phase: A gradient program was utilized with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.[5]

  • Mass Spectrometric System:

    • Ionization: Positive ion electrospray ionization (ESI).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • Sample Preparation:

    • The test concentration of pantoprazole sodium sesquihydrate was 1 mg/mL in a diluent of water and acetonitrile (50:50, v/v).[5] Standard solutions of impurities were prepared at various concentrations with respect to the test concentration.[5]

Visualizing the Cross-Validation Workflow

To provide a clear visual representation of the logical flow of a cross-validation study for analytical methods, the following diagram was generated using the DOT language.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion M1 Develop & Validate Method A (e.g., HPLC-UV) S1 Prepare Spiked & Real Samples M1->S1 M2 Develop & Validate Method B (e.g., LC-MS/MS) M2->S1 A1 Analyze Samples with Method A S1->A1 A2 Analyze Samples with Method B S1->A2 C1 Compare Quantitative Results A1->C1 A2->C1 E1 Statistical Analysis (e.g., Bland-Altman) C1->E1 F1 Determine Method Concordance & Bias E1->F1

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Quantification of N3-Methyl Pantoprazole and Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the quantification of N3-Methyl pantoprazole (B1678409), a known impurity and metabolite of pantoprazole. While direct inter-laboratory comparison studies for N3-Methyl pantoprazole are not publicly available, this document synthesizes validated performance data for the analysis of pantoprazole and its related impurities, providing a strong basis for methodology selection and development. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound is contingent on the required sensitivity, selectivity, and the specific goals of the study. LC-MS/MS methods generally provide superior sensitivity and specificity compared to HPLC-UV methods, making them more suitable for trace-level quantification in complex biological matrices.

Table 1: Comparison of HPLC-UV Method Performance for Pantoprazole and Its Impurities

ParameterLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Method A 0.1 - 2.097.9 - 103< 2.00.043 - 0.0470.13 - 0.14[1]
Method B 1 - 50Not Specified0.7 - 3.1Not SpecifiedNot Specified[2]
Method C 0.1 - 3.097.6 - 105.80.55 - 1.90Not Specified0.099 - 1.48[3][4]

Table 2: Comparison of LC-MS/MS Method Performance for Pantoprazole

ParameterLinearity Range (ng/mL)Accuracy (% of Nominal)Precision (% RSD)LLOQ (ng/mL)Reference
Method D 5 - 500085.49 - 98.20.91 - 12.675[5]
Method E 5 - 5000-5.0 to 2.0 (Intra-run)3.2 - 4.25[6]
Method F 25 - 4000Not Specified4.2 - 9.325[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature for pantoprazole and its impurities and can be adapted for the specific quantification of this compound.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is suitable for the simultaneous separation and quantification of pantoprazole and its related substances, including this compound, in bulk drug and pharmaceutical formulations.[3][4]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of pantoprazole and its impurities (including this compound) in the mobile phase B (see chromatographic conditions). Further dilute to achieve concentrations within the linear range (e.g., 0.1–3 µg/mL).

  • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to a specific dose of pantoprazole into a volumetric flask. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size)[3].

  • Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) buffer with 1 mL/L triethylamine, adjusted to pH 4.5 with orthophosphoric acid, mixed with acetonitrile (B52724) (70:30, v/v)[3].

  • Mobile Phase B: 0.01 M ammonium acetate buffer with 1 mL/L triethylamine, adjusted to pH 4.5 with orthophosphoric acid, mixed with acetonitrile (30:70, v/v)[3].

  • Gradient Elution: A gradient program should be optimized to ensure adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 30°C[3].

  • Detection Wavelength: 290 nm[2][3].

Protocol 2: LC-MS/MS Method for Bioanalysis in Human Plasma

This highly sensitive and specific method is designed for the quantification of pantoprazole in human plasma and can be adapted for this compound.[5]

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Precipitate the plasma proteins by adding 200 µL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject a small aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: A typical flow rate for LC-MS/MS is between 0.4 and 0.8 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization. For pantoprazole, a common transition is m/z 384.1 → 200.0[5].

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a generalized workflow for the quantification of this compound in a research or quality control setting.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Sample Collection (e.g., Bulk Drug, Plasma) Extraction Extraction / Precipitation Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for this compound quantification.

Signaling Pathway (Illustrative Example)

As this compound is a metabolite/impurity and not a signaling molecule itself, a relevant signaling pathway diagram would illustrate the metabolic pathway of its parent compound, pantoprazole.

G Pantoprazole Pantoprazole Metabolism Hepatic Metabolism (CYP2C19, CYP3A4) Pantoprazole->Metabolism N3_Methyl This compound Metabolism->N3_Methyl Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Excretion Excretion N3_Methyl->Excretion Other_Metabolites->Excretion

References

A Comparative Toxicological Assessment of N3-Methyl Pantoprazole and Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profiles of the proton pump inhibitor pantoprazole (B1678409) and its N3-methylated impurity. This guide provides a comparative analysis based on available experimental data for pantoprazole and an in silico toxicological prediction for N3-Methyl pantoprazole.

This document presents a detailed toxicological comparison between the widely used proton pump inhibitor (PPI), pantoprazole, and its process-related impurity, this compound. While extensive toxicological data is available for pantoprazole, enabling a thorough risk assessment, there is a notable absence of direct experimental toxicological studies on this compound. Consequently, this guide combines a comprehensive review of the existing data for pantoprazole with a predictive toxicological assessment of this compound, utilizing in silico methodologies and read-across principles from structurally related compounds.

Executive Summary

Pantoprazole has a well-characterized toxicological profile, with established data for acute, sub-chronic, and chronic toxicity, as well as genotoxicity and carcinogenicity. The primary target organs for toxicity in animal studies are the stomach (due to its pharmacological action), liver, and thyroid. Genotoxicity studies have shown mixed results, with some evidence of clastogenic activity in vitro at high concentrations, but it is generally considered non-genotoxic in vivo.

For this compound, in the absence of experimental data, its toxicological profile is predicted based on its chemical structure. The methylation at the N3 position of the benzimidazole (B57391) ring is a key structural difference. While this modification is not expected to drastically alter the general toxicological profile compared to pantoprazole, it warrants careful consideration, particularly concerning its genotoxic potential. In silico analysis and read-across from other N-methylated aromatic compounds suggest a potential for genotoxicity that should be experimentally verified.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for pantoprazole. No experimental data is available for this compound.

Table 1: Acute Toxicity of Pantoprazole

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral709[1]
RatOral798[1]
DogOral887[1]

Table 2: Genotoxicity of Pantoprazole

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and WithoutNegative[[“]]
In vitro Chromosome AberrationHuman LymphocytesWithoutPositive[[“]]
In vitro Chromosome AberrationHuman LymphocytesWithNegative[[“]]
In vivo MicronucleusMouse Bone MarrowN/ANegative[[“]]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. The test procedure involves a stepwise administration of the test substance to a small number of animals.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Procedure: The outcome of the test at one dose level determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased. This continues until the criteria for classification are met.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to detect gene mutations induced by chemical substances. It utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[3][4][5]

  • Procedure: The test substance, bacterial culture, and S9 mix (if required) are combined and plated on a minimal agar (B569324) medium.[3][4][5]

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.[3][4][5]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[6][7][8][9]

  • Cell Cultures: Established cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[6][7][8][9]

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[6][7][8][9]

  • Procedure: Cell cultures are exposed to the test substance at various concentrations for a defined period.

  • Harvesting and Staining: Cells are treated with a spindle inhibitor to arrest them in metaphase, harvested, and stained.

  • Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[6][7][8][9]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of bone marrow and/or peripheral blood of animals.[10][11][12][13]

  • Test Animals: Typically, mice or rats are used.[10][11][12][13]

  • Dose Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at three or more dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • Evaluation: A substance is considered genotoxic in vivo if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.[10][11][12][13]

Visualizations

Experimental Workflows

Acute_Oral_Toxicity_Workflow start Start animal_selection Animal Selection (Rats) start->animal_selection dose_prep Dose Preparation dosing Oral Gavage (Single Dose) dose_prep->dosing animal_selection->dose_prep observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation data_analysis Data Analysis observation->data_analysis classification Toxicity Classification data_analysis->classification end End classification->end Ames_Test_Workflow start Start strain_prep Bacterial Strain Preparation (S. typhimurium, E. coli) start->strain_prep plating Plating on Minimal Agar - With S9 - Without S9 strain_prep->plating test_substance Test Substance Preparation test_substance->plating s9_prep S9 Mix Preparation (Metabolic Activation) s9_prep->plating incubation Incubation (48-72h, 37°C) plating->incubation colony_counting Revertant Colony Counting incubation->colony_counting data_analysis Data Analysis colony_counting->data_analysis result Mutagenicity Assessment data_analysis->result end End result->end Pantoprazole_Toxicity_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_toxicological_effects Potential Toxicological Effects pantoprazole Pantoprazole (Prodrug) active_form Active Sulfenamide pantoprazole->active_form Acidic Environment liver_toxicity Hepatotoxicity (Rare) pantoprazole->liver_toxicity Metabolism (CYP2C19/3A4) proton_pump H+/K+ ATPase (Proton Pump) active_form->proton_pump Covalent Binding acid_secretion Gastric Acid Secretion proton_pump->acid_secretion Inhibition hypergastrinemia Hypergastrinemia acid_secretion->hypergastrinemia Feedback ecl_cell Enterochromaffin-like (ECL) Cell Hyperplasia hypergastrinemia->ecl_cell gastric_tumors Gastric Tumors (Rodents) ecl_cell->gastric_tumors

References

Evaluating the Genotoxicity of N3-Methyl Pantoprazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative evaluation of the genotoxic potential of N3-Methyl pantoprazole (B1678409), a known impurity and metabolite of the proton pump inhibitor (PPI) pantoprazole. As direct public data on the genotoxicity of N3-Methyl pantoprazole is limited, this document outlines the established genotoxic profile of the parent compound, pantoprazole, and other widely used PPIs such as omeprazole, esomeprazole (B1671258), lansoprazole, and rabeprazole (B1678785). This comparative analysis, supplemented with detailed experimental protocols for standard genotoxicity assays, is intended to guide researchers, scientists, and drug development professionals in assessing the potential risks associated with this specific impurity.

While a bacterial reverse mutation assay for a methylated form of pantoprazole has been noted in regulatory documents, the detailed results are not publicly accessible[1]. The following sections summarize the available genotoxicity data for pantoprazole and its alternatives, providing a framework for a comprehensive evaluation of this compound.

Comparative Genotoxicity Data of Proton Pump Inhibitors

The genotoxic profiles of various proton pump inhibitors have been evaluated through a battery of in vitro and in vivo tests. The results, often a mix of positive and negative findings, highlight the importance of a comprehensive testing strategy for any new derivative or impurity.

Compound Ames Test (Bacterial Reverse Mutation) In Vitro Chromosomal Aberration In Vitro Mouse Lymphoma Assay In Vivo Micronucleus Test
This compound Data Not Publicly Available[1]Data Not AvailableData Not AvailableData Not Available
Pantoprazole Negative[2]Positive in human lymphocytes[2][3]NegativeOne positive and one negative result reported[3][4]
Omeprazole Negative[5]Positive in human lymphocytes[5]Negative[5]Positive in mouse bone marrow[5]
Esomeprazole Negative[4]Positive in human peripheral blood cells[4]Negative (for esomeprazole strontium)[4]Negative in mouse and rat bone marrow[4]
Lansoprazole Positive[6]Positive in human lymphocytes[6]Data Not AvailableNegative in mouse[6]
Rabeprazole An impurity showed positive results[3][7]An impurity showed positive results[3][7]Data Not AvailableData Not Available

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is typically employed to evaluate the genotoxic potential of a substance. These assays, governed by international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), assess different endpoints of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli[8][9].

Methodology:

  • Tester Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used. Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA[8].

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals[9].

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain[8].

  • Evaluation: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control[10].

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestSubstance Test Substance (this compound) ExposureWithS9 Incubate Bacteria with Test Substance + S9 Mix TestSubstance->ExposureWithS9 ExposureWithoutS9 Incubate Bacteria with Test Substance - S9 Mix TestSubstance->ExposureWithoutS9 BacterialStrains Bacterial Strains (e.g., S. typhimurium, E. coli) BacterialStrains->ExposureWithS9 BacterialStrains->ExposureWithoutS9 S9Mix S9 Mix (Metabolic Activation) S9Mix->ExposureWithS9 Plating Plate on Minimal Agar Medium ExposureWithS9->Plating ExposureWithoutS9->Plating Incubation Incubate for 48-72h Plating->Incubation CountColonies Count Revertant Colonies Incubation->CountColonies Evaluation Evaluate for Dose-Dependent Increase vs. Control CountColonies->Evaluation

Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells[11][12][13].

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[14].

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix)[12].

  • Metaphase Arrest: Following exposure, the cells are treated with a substance that arrests cell division in the metaphase stage (e.g., colcemid)[12].

  • Analysis: The cells are harvested, fixed, and stained. Metaphase spreads are then examined microscopically for chromosomal aberrations, such as chromatid and chromosome breaks and exchanges[15].

  • Evaluation: A test substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to the negative control[15].

Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis TestSubstance Test Substance Exposure Expose Cells to Test Substance (+/- S9 Mix) TestSubstance->Exposure MammalianCells Mammalian Cell Culture (e.g., CHO, Human Lymphocytes) MammalianCells->Exposure S9Mix S9 Mix S9Mix->Exposure MetaphaseArrest Add Metaphase-Arresting Substance Exposure->MetaphaseArrest Harvest Harvest, Fix, and Stain Cells MetaphaseArrest->Harvest Microscopy Microscopic Analysis of Metaphase Spreads Harvest->Microscopy ScoreAberrations Score for Chromosomal Aberrations Microscopy->ScoreAberrations

Workflow for the In Vitro Chromosomal Aberration Test.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells[16][17]. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

  • Cell Cultures: Similar to the chromosomal aberration test, various mammalian cell lines or primary cultures can be used[18][19].

  • Treatment: Cells are exposed to the test substance with and without metabolic activation. To distinguish cells that have undergone division, a cytokinesis blocker (e.g., cytochalasin B) is often added, resulting in binucleated cells[18].

  • Harvesting and Staining: Cells are harvested and stained to visualize the main nuclei and any micronuclei.

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination, typically in binucleated cells[18].

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates a positive result. This test can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events[17].

InVitro_Micronucleus_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis TestSubstance Test Substance Exposure Expose Cells to Test Substance (+/- S9 Mix) TestSubstance->Exposure CellCulture Mammalian Cell Culture CellCulture->Exposure S9Mix S9 Mix S9Mix->Exposure CytoB Add Cytochalasin B (Cytokinesis Block) Exposure->CytoB Harvest Harvest and Stain Cells CytoB->Harvest Microscopy Microscopic Analysis for Micronuclei in Binucleated Cells Harvest->Microscopy Scoring Score Frequency of Micronucleated Cells Microscopy->Scoring

Workflow for the In Vitro Micronucleus Test.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To determine if a test substance induces chromosomal damage or damage to the mitotic spindle in a living animal model by measuring the frequency of micronucleated immature erythrocytes[20][21].

Methodology:

  • Animal Model: Typically, rodents such as mice or rats are used[22].

  • Administration: The test substance is administered to the animals, usually via the intended clinical route, at three or more dose levels, along with positive and negative controls[23].

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final administration[23].

  • Analysis: The collected cells are prepared on slides and stained to differentiate between immature (polychromatic) and mature (normochromatic) erythrocytes. The frequency of micronucleated polychromatic erythrocytes is then determined by microscopic analysis[21].

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group is considered a positive result[20].

InVivo_Micronucleus_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animals Rodents (Mice or Rats) Dosing Administer Test Substance (Multiple Dose Levels) Animals->Dosing Collection Collect Bone Marrow or Peripheral Blood Dosing->Collection SlidePrep Prepare and Stain Slides Collection->SlidePrep Microscopy Microscopic Analysis of Erythrocytes SlidePrep->Microscopy Scoring Determine Frequency of Micronucleated Immature Erythrocytes Microscopy->Scoring

Workflow for the In Vivo Micronucleus Test.

Conclusion

To ensure patient safety and regulatory compliance, it is imperative that the genotoxicity of this compound is comprehensively assessed using the standard battery of tests outlined in this guide. The provided experimental protocols and workflows offer a framework for conducting such an evaluation. The findings from these studies will be critical in determining the acceptable limits of this impurity in pantoprazole drug products.

References

A Comparative Analysis of UV and MS Detectors for the Quantification of N3-Methyl Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the detection limits for N3-Methyl pantoprazole (B1678409), a known impurity of the proton pump inhibitor pantoprazole, using two common analytical techniques: High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector and Liquid Chromatography coupled with a Mass Spectrometry (MS) detector. The selection of an appropriate detector is critical for accurate and sensitive quantification, particularly for low-level impurities in pharmaceutical development and quality control.

Experimental Approach

To objectively compare the detection limits, a standardized experimental workflow is proposed. This involves preparing a series of calibration standards of N3-Methyl pantoprazole at decreasing concentrations. Each standard is then analyzed using both HPLC-UV and LC-MS systems. The limit of detection (LOD) and limit of quantification (LOQ) are determined for each method based on the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison stock This compound Stock Solution serial_dil Serial Dilution stock->serial_dil cal_standards Calibration Standards (High to Low Conc.) serial_dil->cal_standards hplc_uv HPLC-UV Analysis cal_standards->hplc_uv Injection lc_ms LC-MS Analysis cal_standards->lc_ms Injection data_acq_uv UV Data Acquisition (Chromatograms) hplc_uv->data_acq_uv data_acq_ms MS Data Acquisition (Chromatograms/Spectra) lc_ms->data_acq_ms lod_loq_uv LOD/LOQ Determination (UV) data_acq_uv->lod_loq_uv lod_loq_ms LOD/LOQ Determination (MS) data_acq_ms->lod_loq_ms comparison Comparison of Detection Limits lod_loq_uv->comparison lod_loq_ms->comparison

Safety Operating Guide

Proper Disposal of N3-Methyl Pantoprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for the parent compound, Pantoprazole (B1678409), if a specific SDS for N3-Methyl pantoprazole is unavailable. The parent compound, Pantoprazole, is classified as harmful if swallowed and is a possible carcinogen.[2]

Essential Personal Protective Equipment (PPE) includes:

  • Gloves: Chemical-resistant gloves are necessary to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from dust or splashes.

  • Lab Coat: A lab coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.[3]

Hazard Profile of the Parent Compound: Pantoprazole

In the absence of specific data for this compound, the hazard profile of Pantoprazole provides essential guidance.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2] Clinical effects of ingestion can include headache, diarrhea, nausea, and flatulence.[2][4]
Carcinogenicity Classified as a possible carcinogen.[2]
Route of Exposure The principal routes of exposure are ingestion and inhalation.[5]
Environmental Hazards Do not discharge to sewer systems. The material should be disposed of by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
Regulatory Framework Disposal of pharmaceutical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound in a laboratory setting is through a licensed hazardous waste disposal company, coordinated by your institution's EHS department.

  • Waste Identification and Classification:

    • In the absence of specific data, treat this compound as a hazardous chemical waste.

    • It is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[7][8][9][10] However, this does not preclude it from being classified as hazardous based on its characteristics.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Containerization and Labeling:

    • Use a container that is chemically compatible with the compound and has a secure, leak-proof lid.

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," its chemical formula (C17H17F2N3O4S), and any other information required by your institution's EHS department.[3]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) at or near the point of generation.[3]

    • Ensure the storage area has secondary containment to prevent spills.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe classify_waste Classify as Hazardous Waste ppe->classify_waste segregate Segregate Waste (Solid Compound & Contaminated Items) classify_waste->segregate container Place in a Designated Hazardous Waste Container segregate->container label_container Label Container: 'Hazardous Waste' 'this compound' Chemical Formula container->label_container store Store in Secure Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.